5-Bromo-2-(pyrrolidin-1-YL)thiazole
Description
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-6-5-9-7(11-6)10-3-1-2-4-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEGFBGVGXMOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298473 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933696-74-3 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933696-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-(pyrrolidin-1-YL)thiazole chemical properties
[1]
Executive Summary
5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors, GPCR ligands, and anti-infective agents. Structurally, it features a thiazole core functionalized with a pyrrolidine ring at the C2 position and a bromine atom at the C5 position.
This specific substitution pattern imparts unique chemical versatility:
-
C2-Pyrrolidine: Acts as a robust electron-donating group (EDG), increasing the basicity of the thiazole nitrogen and enhancing solubility in organic media compared to the parent aminothiazole.
-
C5-Bromine: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid scaffold elaboration.
This guide details the physicochemical properties, validated synthesis routes, and experimental protocols for leveraging this compound in medicinal chemistry campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole |
| CAS Number | 933696-74-3 |
| Molecular Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| LogP (Predicted) | ~2.9 |
| Topological Polar Surface Area (TPSA) | ~16 Ų |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Low solubility in water |
| Storage | Inert atmosphere, 2–8°C (Hygroscopic) |
Synthesis Architectures
The preparation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole generally follows two distinct retrosynthetic logic streams. Route A (Nucleophilic Displacement) is preferred for scale-up due to its high regioselectivity, while Route B (Electrophilic Halogenation) is useful when the 2-substituted thiazole precursor is already available.
Synthesis Pathway Diagram
Caption: Comparative synthetic pathways. Route A exploits the higher electrophilicity of the C2 position in 2,5-dibromothiazole for selective substitution.
Detailed Protocol: Route A (SnAr Displacement)
This method relies on the activated nature of the C2-bromine, which is flanked by the ring nitrogen and sulfur, making it significantly more susceptible to nucleophilic attack than the C5-bromine.
Reagents:
-
2,5-Dibromothiazole (1.0 equiv)
-
Pyrrolidine (2.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
-
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromothiazole (10 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) to the solution.
-
Nucleophile Addition: Add pyrrolidine (25 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The C2-Br is displaced first; prolonged heating may lead to bis-substitution (rare under these conditions).
-
Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.[2]
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).
Reactivity Profile & Applications
The C5-Bromine is the strategic pivot point for this molecule. It is electronically primed for palladium-catalyzed cross-coupling. The electron-rich nature of the pyrrolidine ring at C2 makes the oxidative addition step of the catalytic cycle slightly slower than in electron-deficient thiazoles, requiring electron-rich ligands (e.g., dppf, XPhos) for optimal yields.
Functionalization Logic Diagram
Caption: Divergent synthesis capabilities. The C5-Br handle allows access to biaryls, amines, and carbonyl derivatives.
Standard Operating Procedure: Suzuki-Miyaura Coupling
This protocol is optimized for coupling 5-bromo-2-aminothiazole derivatives with aryl boronic acids.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C5-Br bond.
-
Transmetallation: The aryl group transfers from Boron to Palladium.
-
Reductive Elimination: Formation of the C5-C(Ar) bond and regeneration of Pd(0).
Protocol:
-
Setup: In a microwave vial or pressure tube, combine:
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). Tip: DME/Water is also effective.
-
Deoxygenation: Sparge with Argon or Nitrogen for 5 minutes.
-
Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.
-
Purification: Silica gel chromatography. Thiazole products are often UV-active and easily visualized.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Aminothiazoles can occasionally exhibit sensitizing properties. Handle in a fume hood.
-
Chemical Compatibility:
-
Incompatible: Strong oxidizing agents (e.g., peroxides) may oxidize the sulfur.
-
Acid Sensitivity: The pyrrolidine nitrogen is basic; strong acids will protonate it, potentially altering solubility or reactivity during workup.
-
-
Waste Disposal: Halogenated organic waste.
References
-
PubChem. (n.d.).[3] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CID 45787555). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (2010). Suzuki-Miyaura Coupling Reactions of 4-Bromooxazoles.[4] (Analogous chemistry for 5-membered heterocycles). Retrieved January 29, 2026, from [Link]
-
Mersin University. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. (Context on thiazole stability and synthesis). Retrieved January 29, 2026, from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol validation for heteroaryl bromides). Retrieved January 29, 2026, from [Link]
Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(pyrrolidin-1-yl)thiazole in Medicinal Chemistry
[1]
Executive Summary
5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3) is a high-value heterocyclic building block characterized by a bifunctional reactivity profile.[1][2] Its structural core—a 1,3-thiazole ring substituted with a solubilizing pyrrolidine moiety at the C2 position and a reactive bromine "handle" at the C5 position—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .[1]
This guide delineates the compound's physicochemical properties, validated synthesis routes, and its critical role as an intermediate in the development of FBPase inhibitors and TLR7 agonists .
Chemical Identity & Physicochemical Profile[1][2]
The utility of CAS 933696-74-3 lies in its balance of lipophilicity and polarity, modulated by the pyrrolidine ring.[1]
| Property | Specification |
| IUPAC Name | 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole |
| CAS Number | 933696-74-3 |
| Molecular Formula | C₇H₉BrN₂S |
| Molecular Weight | 233.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~2.9 (Moderate Lipophilicity) |
| H-Bond Acceptors | 2 (N, S) |
| H-Bond Donors | 0 |
Synthesis & Manufacturing Logic
Retrosynthetic Analysis
The most robust industrial route to CAS 933696-74-3 exploits the differential electrophilicity of the thiazole ring.[1] The C2 position of the thiazole nucleus is significantly more electron-deficient than the C5 position, allowing for regioselective Nucleophilic Aromatic Substitution (SₙAr) .
Validated Synthetic Route
The synthesis typically proceeds via the displacement of a halogen at the C2 position of a 2,5-dihalo-thiazole precursor by pyrrolidine.[1]
Precursor Selection: 2,5-Dibromothiazole is the preferred starting material due to the high lability of the C2-bromine bond compared to the C5-bromine bond.[1]
Diagram 1: Regioselective Synthesis Workflow
Caption: Regioselective SₙAr synthesis targeting the C2 position. The C5-Br remains intact for downstream functionalization.
Reactivity Profile & Applications
The C5-Bromine "Handle"
The bromine atom at position 5 is chemically distinct from the C2-substituent.[1] It serves as a prime site for Palladium-catalyzed cross-coupling reactions .[1] This allows medicinal chemists to elaborate the scaffold into complex bioactive molecules.[3]
-
Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1]
-
Buchwald-Hartwig Amination: Introduction of amine functionality.[1]
-
Sonogashira Coupling: Alkynylation for rigid linker systems.[1]
Medicinal Chemistry Case Studies
Research indicates this scaffold is pivotal in two major therapeutic areas:[1][4]
-
Metabolic Disorders (FBPase Inhibitors): Derivatives of 2-aminothiazoles are potent inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[1] The pyrrolidine ring mimics the proline residues often found in enzyme active sites, enhancing binding affinity [1].
-
Immunology (TLR7 Agonists): Patent literature (e.g., WO2007 series) highlights the use of thiazole derivatives in modulating Toll-Like Receptor 7 (TLR7). The 5-bromo position allows for the attachment of purine-like systems, creating compounds effective against viral infections like Hepatitis B and C [2].[1]
Diagram 2: Divergent Synthesis Strategy
Caption: Divergent synthetic pathways utilizing the C5-Br handle for library generation.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole
Note: This protocol assumes the use of 2,5-dibromothiazole as the starting material.[1]
Reagents:
-
2,5-Dibromothiazole (1.0 eq)[1]
-
Pyrrolidine (1.1 eq)[1]
-
Potassium Carbonate (
, 2.0 eq) -
Acetonitrile (ACN) or DMF (Solvent)[1]
Procedure:
-
Setup: Charge a round-bottom flask with 2,5-dibromothiazole (10 mmol) and anhydrous ACN (50 mL).
-
Addition: Add
(20 mmol) followed by the dropwise addition of pyrrolidine (11 mmol) at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The C2-Br is displaced selectively.[1]
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1]
-
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1] -
Validation:
NMR should show pyrrolidine multiplets (approx 1.9 ppm and 3.4 ppm) and a singlet for the thiazole C4-H (approx 7.2 ppm).[1]
Protocol B: Representative Suzuki Coupling (C5-Arylation)
Objective: To attach a phenyl ring to the C5 position.[1]
Reagents:
Procedure:
-
Degassing: Combine the thiazole core, boronic acid, and palladium catalyst in a microwave vial. Add Dioxane and aqueous base.[1] Sparge with Argon for 5 minutes.
-
Coupling: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite to remove Pd residues. Extract with DCM.[1]
-
Purification: Flash column chromatography (Silica gel).
Safety & Handling (GHS Classification)
Signal Word: WARNING
Based on MSDS data for halogenated aminothiazoles [3]:
Precautions:
References
-
World Intellectual Property Organization. (2007).[1] Thiazole derivatives as FBPase inhibitors.[1] WO2007137962A1.[1] Link
-
United States Patent and Trademark Office. (2020). 7-(thiazol-5-yl) pyrrolopyrimidine compound as TLR7 agonist.[1][7] US10676478B2.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45787555, 5-Bromo-2-(1-pyrrolidinyl)thiazole.[2] PubChem.[1][2] Link
-
MDPI. (2020).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[3][4][8] Molecules.[1][2][9][3][4][8][10][11] Link[1]
Sources
- 1. 1523200-79-4|5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. US10676478B2 - 7-(thiazol-5-yl) pyrrolopyrimidine compound as TLR7 agonist - Google Patents [patents.google.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 11. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]
Technical Guide: Physical and Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)thiazole
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Characterized by its electron-rich thiazole core and a versatile electrophilic handle at the C5 position, this compound serves as a pivotal intermediate for constructing complex bioactive molecules, particularly kinase inhibitors and GPCR ligands. This document details its physicochemical profile, validated synthetic routes, reactivity patterns, and handling protocols.[2][3][4][5]
Molecular Identity & Physicochemical Profile[1][2][6][7][8]
The integration of the pyrrolidine ring at the C2 position of the thiazole core significantly alters the electronic properties of the parent heterocycle, enhancing lipophilicity and electron density, which influences downstream cross-coupling efficiency.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole |
| CAS Number | 933696-74-3 |
| Molecular Formula | C₇H₉BrN₂S |
| SMILES | Brc1cnc(N2CCCC2)s1 |
| InChIKey | ZKEGFBGVGXMOKL-UHFFFAOYSA-N |
Physical Constants (Experimental & Computed)
| Property | Value | Source/Method |
| Molecular Weight | 233.13 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Observation (Analogous derivatives) |
| Melting Point | 78 – 82 °C | Predicted (Consensus vs. 2-aminothiazoles) |
| Boiling Point | 328.5 ± 25.0 °C | Predicted (760 Torr) |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.90 | Computed (PubChem) |
| Topological Polar Surface Area | 44.4 Ų | Computed |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Estimated (Thiazole N3 protonation) |
Solubility Profile:
-
High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Moderate Solubility: Methanol, Ethanol.
-
Low Solubility: Water, Hexanes.
Synthetic Routes & Manufacturing[5][9]
The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole is typically approached via two primary pathways: Nucleophilic Aromatic Substitution (SₙAr) or Electrophilic Bromination .[1] The choice depends on starting material availability and scale.
Route A: Nucleophilic Displacement (Preferred for Scale-Up)
This method utilizes 2,5-dibromothiazole, utilizing the differential reactivity of the C2 and C5 halogens. The C2-bromine is significantly more electrophilic due to the activation by the adjacent ring nitrogen (N3).
-
Reagents: 2,5-Dibromothiazole (1.0 eq), Pyrrolidine (2.5 eq), K₂CO₃ (1.5 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Heat to 60–80°C for 4–6 hours.
-
Mechanism: Addition-Elimination (SₙAr) at C2.[1]
-
Work-up: Aqueous extraction (EtOAc/Water), drying over MgSO₄, concentration.
-
Yield: Typically 85–95%.
Route B: Electrophilic Bromination (C-H Activation)
Starting from the non-halogenated 2-(pyrrolidin-1-yl)thiazole, a regioselective bromination is performed at C5.[1]
-
Substrate: 2-(pyrrolidin-1-yl)thiazole.
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DCM or Chloroform (0°C to RT).
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrrolidine ring strongly activates the thiazole, directing substitution exclusively to C5.
-
Note: Care must be taken to avoid over-bromination or oxidation of the pyrrolidine ring.
Visualization: Synthetic Workflow
Figure 1: Convergent synthetic pathways highlighting the regioselectivity of halogen displacement and electrophilic substitution.[1]
Chemical Reactivity & Functionalization[5]
The 5-bromo substituent serves as a versatile "handle" for transition-metal catalyzed cross-coupling reactions.[1] The electron-donating pyrrolidine group at C2 makes the C5-Br bond slightly more electron-rich than in unsubstituted thiazoles, potentially requiring specialized ligands for oxidative addition in challenging couplings.[1]
Palladium-Catalyzed Cross-Couplings[1][10]
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
-
Application: Biaryl formation for kinase inhibitor scaffolds.
-
-
Buchwald-Hartwig Amination: Displacement of Br with amines.[1]
-
Catalyst System: Pd₂(dba)₃ with Xantphos or BrettPhos.
-
Utility: Introducing a second amino group to form 2,5-diaminothiazoles.[1]
-
Lithiation & Electrophile Trapping[1]
-
Halogen-Metal Exchange: Treatment with n-BuLi at -78°C generates the 5-lithio species.[1]
-
Trapping: Can be quenched with aldehydes, ketones, or CO₂ (to form carboxylic acids).
-
Warning: The lithiated species is unstable above -50°C and may undergo ring-opening or scrambling.[1]
Visualization: Reactivity Map
Figure 2: Divergent reactivity profile of the 5-bromo scaffold allowing access to diverse chemical space.[1]
Analytical Characterization
Validating the identity of 5-Bromo-2-(pyrrolidin-1-yl)thiazole requires specific spectroscopic signatures.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.15 ppm (s, 1H): Thiazole C4-H.[2] This singlet is diagnostic; its shift confirms the presence of the bromine at C5 (deshielding effect) and the electron-donating amine at C2.
-
δ 3.45 ppm (m, 4H): Pyrrolidine α-protons (N-CH₂).[1]
-
δ 2.05 ppm (m, 4H): Pyrrolidine β-protons (CH₂-CH₂).[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass: m/z 233.0 / 235.0 [M+H]⁺.
-
Isotope Pattern: A distinct 1:1 doublet ratio confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidation or hydrolysis over long periods.
-
Light Sensitivity: Protect from light; brominated heterocycles can undergo photolytic debromination.
Safety Hazards (GHS Classification)
References
-
PubChem. (2025).[6][7] 5-Bromo-2-(1-pyrrolidinyl)thiazole (Compound CID 45787555).[1][6] National Library of Medicine.[6] [Link][6]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9][10][11] Chemical Reviews, 95(7), 2457–2483. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
-
ECHA. (2025). Registration Dossier: 5-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole.[1][6] European Chemicals Agency.[6][7] [Link][6]
Sources
- 1. 1523200-79-4|5-Bromo-2-(pyrrolidin-2-ylmethyl)thiazole|BLD Pharm [bldpharm.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
5-Bromo-2-(pyrrolidin-1-YL)thiazole molecular weight and formula
Title: Technical Monograph: 5-Bromo-2-(pyrrolidin-1-yl)thiazole Subtitle: Physicochemical Profiling, Synthetic Architecture, and Utility in Medicinal Chemistry
Executive Summary
This technical guide profiles 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a critical heteroaryl halide scaffold used extensively in drug discovery. As a Senior Application Scientist, I have structured this analysis to move beyond basic stoichiometry. We will explore the molecule's role as a "privileged structure" in kinase inhibitor design, its synthesis via electrophilic aromatic substitution, and the specific physicochemical properties that dictate its behavior in palladium-catalyzed cross-couplings.
Part 1: Physicochemical Specifications
The precise characterization of this scaffold is essential for stoichiometry calculations in downstream library synthesis. The bromine atom introduces a significant mass defect and a characteristic isotopic signature essential for LC-MS validation.
Table 1: Core Physicochemical Constants
| Property | Value | Technical Context |
| IUPAC Name | 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole | Defines connectivity: N-linked pyrrolidine at C2; Bromine at C5.[1] |
| Molecular Formula | Carbon count includes the thiazole core (3) and pyrrolidine ring (4). | |
| Molecular Weight | 233.13 g/mol | Average mass for molarity calculations. |
| Monoisotopic Mass | 231.967 Da | Based on |
| CAS Number | 933696-74-3 | Unique identifier for the N-linked isomer. |
| LogP (Predicted) | ~2.9 | Moderate lipophilicity; suitable for CNS-penetrant drug design. |
| H-Bond Donors/Acceptors | 0 / 3 | The thiazole nitrogen and sulfur act as weak acceptors. |
Part 2: Synthetic Architecture & Protocol
To generate this scaffold with high regiochemical fidelity, we utilize the electronic properties of the thiazole ring. The pyrrolidine nitrogen at position C2 acts as a strong electron-donating group (EDG), activating the C5 position towards electrophilic attack.
Retrosynthetic Logic
We avoid the nucleophilic aromatic substitution (
Workflow Diagram
The following diagram illustrates the synthetic pathway and the electronic activation that dictates regioselectivity.
Step-by-Step Experimental Protocol
Objective: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole on a 10 mmol scale.
-
Preparation: Charge a 100 mL round-bottom flask with 2-(pyrrolidin-1-yl)thiazole (1.54 g, 10.0 mmol) and Acetonitrile (ACN, 30 mL).
-
Scientist's Note: ACN is chosen over DCM because it is polar enough to solubilize NBS but does not scavenge radicals as aggressively as ethers, though this mechanism is ionic.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Causality: Controlling temperature prevents over-bromination or ring oxidation.
-
-
Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 15 minutes.
-
Visual Check: The solution may turn slightly orange/red due to trace
liberation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear.
-
-
Quenching: Dilute with EtOAc (50 mL) and wash with 10% aqueous
(Sodium Thiosulfate). -
Isolation: Wash the organic layer with brine, dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica flash chromatography if necessary.
Part 3: Structural Validation (Self-Validating Systems)
Trustworthiness in chemical synthesis comes from rigorous analytical confirmation. You must verify the product identity using two orthogonal methods.
Mass Spectrometry (MS) Signature
The presence of Bromine creates a distinct "1:1 doublet" in the mass spectrum due to the natural abundance of
-
Expected M+H Peaks:
-
233.0 (containing
) -
235.0 (containing
)
-
-
Validation Rule: If you do not see two peaks of nearly equal intensity separated by 2 mass units, you have likely lost the bromine or failed to substitute.
Proton NMR ( NMR)
The starting material (2-(pyrrolidin-1-yl)thiazole) has two aromatic protons at positions C4 and C5. The product has only one.
-
Diagnostic Shift: Look for the disappearance of the doublet at ~6.5-7.0 ppm (C5-H) and the simplification of the C4-H signal into a sharp singlet at ~7.2 ppm.
-
Pyrrolidine Region: Two multiplets at ~3.4 ppm (
) and ~2.0 ppm ( ) confirm the integrity of the saturated ring.
Part 4: Functional Utility in Drug Discovery
Why is this specific molecular weight and formula relevant? This molecule serves as a "linchpin" scaffold. The C-Br bond is chemically distinct from the C-N bond, allowing for orthogonal functionalization.
The Suzuki-Miyaura Gateway
The 5-bromo position is highly reactive toward Palladium (0) oxidative addition. This allows researchers to couple aryl or heteroaryl boronic acids to the thiazole core, extending the carbon skeleton to access enzyme binding pockets.
Isomeric Caution
Researchers must distinguish this molecule from its regioisomer, 5-Bromo-2-(pyrrolidin-2-yl)thiazole .
-
Target (Our Topic): Pyrrolidine attached via Nitrogen (Tertiary amine,
~5-6). -
Isomer: Pyrrolidine attached via Carbon (Secondary amine,
~9-10). -
Impact: The N-linked isomer (our topic) is significantly less basic and flatter, improving pi-stacking interactions in protein active sites.
References
-
PubChem. 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole Compound Summary. National Library of Medicine. [Link][4]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.[Link]
-
Beilstein Journal of Organic Chemistry. Regioselective synthesis of thiazole derivatives.[Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 3. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole: A Spectroscopic Guide
Executive Summary & Molecular Architecture[1]
This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) characteristics of 5-Bromo-2-(pyrrolidin-1-yl)thiazole . This compound represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the thiazole core mimics the ATP-binding hinge region.
The structural elucidation of this molecule relies on distinguishing the specific regiochemistry of the bromine substitution (C5 vs. C4) and verifying the integrity of the pyrrolidine amide-like linkage.
Structural Assignment Map
The following diagram defines the atom numbering used throughout this guide. Note the specific environment of C5 (Brominated) and C2 (Guanidine-like character).[1]
Figure 1: Connectivity map of 5-Bromo-2-(pyrrolidin-1-yl)thiazole highlighting the C5-Br and C2-N linkages.[2][1]
Sample Preparation & Experimental Protocol
To ensure high-fidelity spectral acquisition, the choice of solvent is paramount. The 2-aminothiazole motif can exhibit hydrogen bonding or aggregation, though the tertiary amine of the pyrrolidine reduces this risk.
Solvent Selection Strategy
-
Secondary Solvent: DMSO-d₆ .
Acquisition Parameters (Standard Protocol)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio (SNR) per scan.[2][1] |
| Relaxation Delay (D1) | 1.0 s | 2.0 - 3.0 s | Essential for accurate integration of the quaternary C2 and C5 carbons.[1] |
| Scans (NS) | 16 | 1024+ | Carbon sensitivity is low; Br substitution lowers T2 relaxation times.[2][1] |
| Temperature | 298 K | 298 K | Standard ambient temperature.[2][1] |
1H NMR Spectrum Analysis
The proton spectrum is characterized by its simplicity.[1] The bromination at C5 removes the typical C5-H doublet, collapsing the C4-H signal into a sharp singlet.
Spectral Assignments (in CDCl₃)[1][2][3]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.30 – 7.45 | Singlet (s) | 1H | Thiazole C4-H | Deshielded by the aromatic ring and adjacent Nitrogen.[2][1] Lack of coupling confirms substitution at C5.[1] |
| 3.45 – 3.55 | Multiplet (m) | 4H | Pyrrolidine α-CH₂ | Deshielded by the adjacent Nitrogen.[1] May appear as two distinct triplets if C2-N rotation is slow.[2][1] |
| 2.00 – 2.10 | Multiplet (m) | 4H | Pyrrolidine β-CH₂ | Shielded aliphatic protons.[2][1] Typical "roofing" effect seen in cyclic alkyl systems. |
The Rotational Barrier Issue
The bond between Thiazole-C2 and Pyrrolidine-N1 has partial double-bond character (guanidine-like resonance).[1]
-
Observation: If the α-CH₂ signals (3.45 ppm) appear as two broad humps or distinct triplets, it indicates restricted rotation .[2][1]
-
Resolution: Variable Temperature (VT) NMR at 323 K will coalesce these peaks into a sharp singlet/multiplet, confirming the dynamic process.
13C NMR Spectrum Analysis
The carbon spectrum provides the definitive proof of bromination.[1] The "Heavy Atom Effect" of bromine typically causes an upfield shift (shielding) of the attached carbon compared to a chlorinated analog, often distinguishing it from C-H carbons.
Spectral Assignments (in CDCl₃)[1][2][3]
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Mechanistic Insight |
| ~168.0 | Quaternary (Cq) | Thiazole C2 | Highly deshielded due to attachment to two heteroatoms (S, N) and exocyclic N. |
| ~138.5 | Methine (CH) | Thiazole C4 | Typical aromatic CH.[2][1] Confirmed by DEPT-135 (Positive phase).[2][1] |
| ~98.0 – 102.0 | Quaternary (Cq) | Thiazole C5-Br | Diagnostic Peak. The C-Br carbon appears significantly upfield of the C4 signal.[1] It disappears in DEPT-135.[2][1] |
| ~48.5 | Methylene (CH₂) | Pyrrolidine α-C | Adjacent to Nitrogen.[2][1] |
| ~25.5 | Methylene (CH₂) | Pyrrolidine β-C | Aliphatic region.[2][1] |
Advanced Verification: 2D NMR Logic
To satisfy the "Self-Validating" requirement of this guide, one must not rely solely on 1D shifts. The following 2D experiments confirm the connectivity.
HSQC (Heteronuclear Single Quantum Coherence)[1][2]
-
Purpose: Identify which protons belong to which carbons.
-
Expected Result:
HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
-
Purpose: Prove the connection between the pyrrolidine ring and the thiazole core.
-
Expected Result:
Analytical Workflow Diagram
Figure 2: Logic flow for spectroscopic validation. The lack of HSQC signal at 100 ppm is the "Pass/Fail" gate for bromination.
References
-
Thiazole NMR Characteristics: Potts, K. T., & Choudhury, D. R. (1977).[2][1] 1,2,4-Triazoles.[2][1][3][4] XXXVI. Anomalous metal hydride reductions of s-triazolo[4,3-a]pyrimidines. Journal of Organic Chemistry. (General reference for thiazole shift logic).
-
Pyrrolidine Ring Conformations: Gomez, C., et al. (2017).[2][1] Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. Mersin University.[1] Retrieved from [Link][2][1]
-
Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. (1987).[2][1] Carbon-13 NMR Spectroscopy. VCH. (Authoritative text on C-Br shielding effects).
-
General Thiazole Synthesis & Spectra: MDPI. (2020).[2][1] Synthesis and Characterization of Thiazole Derivatives. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
The Synergistic Architecture of Pyrrolidine-Thiazole Hybrids in Medicinal Chemistry
The following technical guide details the structural, physicochemical, and pharmacological role of the pyrrolidine moiety when integrated into thiazole scaffolds.
Content Type: Technical Whitepaper Subject: Structure-Activity Relationships (SAR) & Synthetic Methodologies Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary: The "Privileged Pair" Hypothesis
In modern drug design, the fusion of a thiazole core with a pyrrolidine moiety represents a strategic "privileged pair." This combination addresses a recurring bottleneck in heterocyclic medicinal chemistry: the trade-off between aromatic planarity (required for
The thiazole ring acts as a bioisostere of pyridine or imidazole, providing a robust aromatic scaffold with hydrogen-bond accepting capabilities. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, functions not merely as a solubilizing appendage but as a critical steric and electronic modulator .
Key Technical Advantages:
-
Electronic Modulation: The pyrrolidine nitrogen (when attached at C2 of thiazole) acts as a strong electron donor, pushing electron density into the thiazole ring, thereby altering the pKa of the thiazole nitrogen and enhancing metabolic stability against oxidative attack.
-
Conformational Locking: Unlike the six-membered piperidine or morpholine rings, the five-membered pyrrolidine ring adopts a specific "envelope" puckering conformation. This restricts the spatial vector of substituents, often leading to higher selectivity for rigid binding pockets (e.g., GPCRs and kinase ATP-binding sites).
-
Solubility & Basicity: The sp3 character of the pyrrolidine ring disrupts the crystal lattice energy of planar thiazole stacks, significantly improving aqueous solubility.
Mechanistic Role & Structure-Activity Relationship (SAR)[1]
The integration of pyrrolidine into thiazole derivatives is rarely arbitrary. It serves three distinct mechanistic functions depending on the therapeutic target.
The "Donor-Acceptor" Electronic Push
When pyrrolidine is attached to the C2 position of the thiazole (2-(pyrrolidin-1-yl)thiazole), the lone pair on the pyrrolidine nitrogen conjugates with the thiazole
-
Effect: This conjugation increases the electron density at the C5 position of the thiazole, making it more susceptible to electrophilic metabolic attack unless blocked, but also increasing the basicity of the thiazole nitrogen (N3).
-
Application: This is critical in anticonvulsant drug design , where the basic nitrogen facilitates interaction with the GABA receptor complex.
Steric "Puckering" and Selectivity
The pyrrolidine ring is not flat.[1] It undergoes pseudorotation between varying envelope (
-
Comparison: Piperidine (chair conformation) is bulky and flexible. Pyrrolidine is compact and rigid.
-
SAR Insight: In antimicrobial hybrids , the compact nature of pyrrolidine allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus) more effectively than bulkier morpholine analogs.
SAR Logic Diagram
The following diagram illustrates the validated SAR logic for Thiazole-Pyrrolidine hybrids based on recent high-potency leads.
Caption: Functional mapping of the Thiazole-Pyrrolidine scaffold showing divergent activity profiles based on C4-substitution.
Quantitative Performance Data
The following table summarizes the impact of the pyrrolidine moiety compared to other amines in specific thiazole-based lead compounds.
Table 1: Comparative Potency of Thiazole-Amine Hybrids
| Therapeutic Area | Compound ID | Amine Moiety | C4-Substituent | Activity Metric | Outcome |
| Anticonvulsant | Cmpd 5g [1] | Pyrrolidine | Naphthalene | ED50: 18.4 mg/kg | High Potency (Superior to ethosuximide) |
| Anticonvulsant | Analog 5h | Morpholine | Naphthalene | ED50: >100 mg/kg | Loss of activity (Steric bulk/Polarity) |
| Antibacterial | Cmpd 11 [2] | Pyrrolidine | 4-F-Phenyl | MIC: 4-8 µg/mL | Selective for S. aureus (Gram+) |
| Antibacterial | Analog 12 | Diethylamine | 4-F-Phenyl | MIC: >64 µg/mL | Poor permeability |
| Enzyme Inhibitor | Z-Thiopro [3] | Thiazolidine * | Thioproline | Ki: 0.36 nM | Potent Prolyl Endopeptidase inhibition |
*Note: Thiazolidine is the sulfur-analog of pyrrolidine, often used to further restrict conformation and increase lipophilicity.
Experimental Protocols
Synthesis of 2-(Pyrrolidin-1-yl)thiazoles (Hantzsch Modification)
The most robust method for constructing this scaffold is the modified Hantzsch thiazole synthesis. This protocol ensures regioselectivity and high yields.
Reagents:
-
Pyrrolidine-1-carbothioamide (Thioamide precursor)
- -Bromoacetophenone derivative (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)
-
Ethanol (anhydrous)
-
Triethylamine (catalyst)[2]
Workflow Diagram:
Caption: Step-wise synthesis of 2-(pyrrolidin-1-yl)thiazole derivatives via Hantzsch condensation.
Step-by-Step Protocol:
-
Thioamide Generation: Dissolve pyrrolidine (1.0 eq) in dry THF. Add benzoyl isothiocyanate (1.0 eq) dropwise at 0°C. Stir for 2 hours to form the thiourea intermediate. Hydrolyze if necessary to obtain the free thioamide, or use directly if synthesizing N-benzoyl derivatives.
-
Condensation: Dissolve the pyrrolidine-1-carbothioamide (1.0 mmol) in absolute ethanol (10 mL).
-
Addition: Add the substituted
-bromoacetophenone (1.0 mmol) to the solution. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1).
-
Work-up: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with 10% NaHCO3 solution to precipitate the free base.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Validation: Metabolic Stability Assay
To confirm the stability advantage of the pyrrolidine ring over piperidine:
-
Microsomal Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
). Expectation: Pyrrolidine derivatives typically show lower clearance than piperidine analogs due to the lack of susceptible alpha-oxidation sites common in six-membered rings.
References
-
Ghabbour, H. A., et al. (2015).[3] Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Demirbas, N., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.
-
Tsuru, D., et al. (1988). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase.[4] Journal of Biochemistry.
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-aminothiazole derivatives
The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
Executive Summary
The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5][6][7] Its journey from a fundamental heterocyclic structure to a key component in clinically approved drugs is a testament to its versatile chemical reactivity and diverse pharmacological potential.[1] This technical guide provides an in-depth exploration of the discovery and synthetic history of 2-aminothiazole compounds, detailing key experimental protocols and summarizing critical quantitative data to inform and guide ongoing research and development efforts.
Historical Genesis: From Sulfa Drugs to Kinase Inhibitors
The history of 2-aminothiazole is inextricably linked to the "Golden Age" of antibiotics. In the late 1930s, the discovery of Sulfathiazole marked a pivotal moment. Unlike its predecessor sulfanilamide, the introduction of the thiazole ring significantly enhanced antimicrobial potency and altered pharmacokinetic properties.
-
The Sulfa Era (1939): Sulfathiazole became a standard treatment for staphylococcal and pneumococcal infections. This established the 2-aminothiazole ring as a bioisostere capable of engaging in critical hydrogen bonding networks within active sites.
-
The Kinase Revolution (2000s-Present): The scaffold experienced a renaissance with the advent of targeted cancer therapies. The 2-aminothiazole core was identified as an ideal template for ATP-competitive inhibition. It mimics the adenine ring of ATP, allowing for precise hydrogen bonding with the "hinge region" of kinase domains. This led to the development of blockbuster drugs like Dasatinib (BMS-354825), a multi-targeted kinase inhibitor.
Synthetic Architecture: The Hantzsch Thiazole Synthesis[8][9]
The primary method for constructing the 2-aminothiazole ring remains the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887.
Mechanistic Pathway
The reaction involves the condensation of an
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole
Objective: To synthesize 4-phenyl-2-aminothiazole via the condensation of 2-bromoacetophenone and thiourea. Scale: 10 mmol.
Reagents:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Ammonium Hydroxide (conc.)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.
-
Addition: Add 10 mmol of thiourea to the solution. The thiourea may not dissolve immediately.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.
-
Validation Check: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material (
) should disappear, and a baseline salt spot (hydrobromide salt of the product) may appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) often forms.
-
Neutralization: Basify the mixture by adding concentrated ammonium hydroxide dropwise until the pH reaches ~9-10. This liberates the free base.
-
Isolation: Pour the mixture into 100 mL of ice-water. The free base will precipitate as a white to pale yellow solid.
-
Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL). Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.
Yield Expectation: 80-90%.
Characterization: Melting point: 147-148°C.
Medicinal Chemistry & SAR: The Kinase Inhibitor Template
The 2-aminothiazole scaffold is particularly effective in oncology because of its ability to function as a Type I kinase inhibitor.
Structural Logic of Kinase Inhibition
In the context of Src and Abl kinases (targets of Dasatinib), the 2-aminothiazole core serves a dual function:
-
Hinge Binder: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, and the exocyclic amino group (C2-NH) acts as a hydrogen bond donor. This mimics the N1 and N6 of the adenine ring in ATP.
-
Spacer: It orients the "tail" of the molecule (often a substituted aryl group) into the hydrophobic pocket, conferring selectivity.
Figure 2: Schematic binding mode of 2-aminothiazole core at the kinase ATP-binding site.
The "Toxicophore" Challenge
While privileged, the 2-aminothiazole moiety carries a "structural alert."
-
Metabolic Activation: The thiazole ring can undergo bioactivation by cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).
-
Mechanism: Epoxidation of the C4-C5 double bond or S-oxidation can lead to reactive intermediates (thioureas or
-dicarbonyls) capable of covalently modifying proteins, potentially leading to idiosyncratic drug-induced liver injury (IDILI). -
Mitigation Strategy: Blocking the C4 or C5 positions with substituents (e.g., methyl, Cl, or phenyl groups) can reduce metabolic liability by hindering enzymatic attack.
Quantitative Comparison of Key Derivatives
The evolution of 2-aminothiazole derivatives highlights the shift from simple antimicrobials to complex targeted therapies.
| Compound | Primary Indication | Target Mechanism | Key Structural Feature |
| Sulfathiazole | Bacterial Infection | Dihydropteroate synthase inhibitor | Sulfonamide linked to 2-aminothiazole |
| Dasatinib | CML, ALL (Leukemia) | BCR-ABL / Src Kinase inhibitor | 2-aminothiazole core with substituted pyrimidine |
| Alpelisib | Breast Cancer | PI3K | 2-aminothiazole fused in a complex scaffold |
| Abemaciclib | Breast Cancer | CDK4/6 inhibitor | 2-aminothiazole bridging pyridine and benzimidazole |
| Cefdinir | Bacterial Infection | Cell wall synthesis (PBP) | Aminothiazole oxime side chain (Cephalosporin) |
Future Perspectives
The utility of 2-aminothiazole is expanding into Targeted Protein Degradation (TPD) . Researchers are increasingly utilizing aminothiazole-based kinase inhibitors as "warheads" for PROTACs (Proteolysis Targeting Chimeras). By tethering a 2-aminothiazole ligand (which binds the protein of interest) to an E3 ligase ligand, scientists can induce the ubiquitination and degradation of oncogenic kinases, offering a strategy to overcome drug resistance observed with traditional occupancy-based inhibitors.
References
-
Das, J., et al. (2006). "2-Aminothiazoles as novel inhibitors of protein tyrosine kinases."[9] Bioorganic & Medicinal Chemistry Letters. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft. Link
-
Kashyap, A., et al. (2018). "Recent Advances in 2-Aminothiazole based Compounds in Drug Discovery." Current Topics in Medicinal Chemistry. Link
-
Williams, D. P., & Naisbitt, D. J. (2002). "Structural alerts for idiosyncratic drug reactions." Current Opinion in Drug Discovery & Development. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profiling & Predictive Modeling of 5-Bromo-2-(pyrrolidin-1-yl)thiazole
[1]
Executive Summary
This technical guide provides an in-depth pharmacological assessment of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3).[1] While often categorized commercially as a synthetic intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines the lipophilic, metabolic stability of the pyrrolidine ring with the bioactive 2-aminothiazole core, further functionalized by a halogen-bonding bromine atom.
This paper serves as a predictive modeling guide for researchers utilizing this scaffold. It details the molecule's predicted biological activity against kinase and microbial targets, explains the structural mechanisms driving these interactions (specifically halogen bonding), and provides self-validating protocols for experimental verification.
Structural Analysis & Physicochemical Properties[1][2]
To predict biological activity, we must first establish the physicochemical baseline. The molecule functions as a Fragment-Based Drug Discovery (FBDD) lead.[1] It satisfies the "Rule of Three" for fragments, making it an ideal starting point for elaboration.
Key Descriptors (Computed)
| Property | Value | Implication for Drug Design |
| Molecular Weight | 233.13 g/mol | Ideal for fragment linking; high ligand efficiency potential.[1] |
| cLogP | ~2.9 | Moderate lipophilicity; suggests good membrane permeability (CNS potential).[1] |
| TPSA | ~16 Ų | High blood-brain barrier (BBB) penetration probability.[1] |
| H-Bond Acceptors | 2 (Thiazole N) | Critical for interaction with kinase hinge regions.[1] |
| Rotatable Bonds | 1 (N-C bond) | Low entropic penalty upon binding to protein targets.[1] |
Pharmacophore Mapping
The biological activity is driven by three distinct vectors:
-
The Thiazole Core: Acts as an ATP-mimetic, capable of hydrogen bonding with the "hinge region" of kinase enzymes.
-
The Pyrrolidine Ring: Provides steric bulk to fill hydrophobic pockets (e.g., the ribose binding pocket) and blocks the formation of toxic imino-quinone metabolites common in primary aminothiazoles.
-
The 5-Bromo Substituent: A critical "sigma-hole" donor for halogen bonding with backbone carbonyls.[1]
Figure 1: Pharmacophore vectors of 5-Bromo-2-(pyrrolidin-1-yl)thiazole showing critical binding interactions.
Predicted Target Landscape
Based on Structural Activity Relationship (SAR) data of 2-aminothiazole derivatives, the following biological activities are predicted with high confidence.
Kinase Inhibition (Primary Target Class)
The 2-aminothiazole scaffold is a validated ATP-competitive inhibitor class.[1]
-
Target: Cyclin-Dependent Kinases (CDK2/CDK5) and GSK-3β .[1]
-
Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase hinge region. The 5-Br atom is positioned to interact with the gatekeeper residue or the backbone carbonyl of the residue preceding the catalytic loop via halogen bonding.
-
Prediction: As a fragment, the IC50 is likely in the low micromolar range (1–10 µM) . Elaboration at the C4 position (Suzuki coupling) is required to reach nanomolar potency.[1]
G-Protein Coupled Receptors (GPCRs)[1]
-
Target: Adenosine A2A Receptor .[1]
-
Mechanism: Thiazole-pyrrolidine motifs are common in A2A antagonists.[1] The pyrrolidine ring mimics the furanose ring of adenosine, while the aromatic thiazole stacks with phenylalanine residues in the binding pocket.
-
Therapeutic Implication: Potential utility in Parkinson’s disease models or immunotherapy (A2A blockade enhances T-cell activity).[1]
Antimicrobial Activity[3][4][5][6][7][8][9]
Deep Dive: The Halogen Bond Advantage[10]
A critical feature often overlooked is the 5-Bromine atom.[1] It is not merely a hydrophobic handle; it is a specific interaction vector.[1]
-
The Sigma Hole: Halogens (Cl, Br, I) exhibit an anisotropic charge distribution. While the equatorial region is electronegative, the pole (distal to the C-Br bond) is electropositive (the "sigma hole").
-
Drug Design Utility: This positive region can form a highly directional electrostatic interaction with oxygen atoms (e.g., backbone carbonyls) in the target protein.
-
Causality: In CDK2 inhibitors, replacing a hydrogen at the 5-position with Bromine can improve potency by 10-fold due to this specific lock-and-key electronic interaction [1].[1]
Experimental Validation Protocols
To transition from prediction to proven activity, the following self-validating protocols are recommended.
In Silico Validation: Molecular Docking Workflow
Before wet-lab testing, validate the binding mode using a fragment docking approach.
Protocol:
-
Target Selection: Retrieve PDB ID: 1HCK (CDK2) or 4EIJ (Gyrase B).[1]
-
Ligand Prep: Generate 3D conformers of 5-Bromo-2-(pyrrolidin-1-yl)thiazole. Crucial: Assign Gasteiger charges to the Br atom to simulate the sigma hole (or use a specialized force field like OPLS4).
-
Grid Generation: Center grid on the co-crystallized ligand (ATP site).[1]
-
Docking: Run rigid-receptor docking.
-
Scoring: Filter poses where the Thiazole-N distance to Hinge-NH is < 3.0 Å.[1]
In Vitro Validation: ADP-Glo™ Kinase Assay
This bioluminescent assay measures ADP formation, directly correlating to kinase activity.[1] It is preferred over radiometric assays for high-throughput fragment screening.[1]
Reagents:
-
Kinase: Recombinant CDK2/CyclinA (human).[1]
-
Substrate: Histone H1 peptide.[1]
-
Control: Staurosporine (Reference Inhibitor).[1]
Figure 2: Step-by-step workflow for validating kinase inhibitory activity.
Data Analysis Rule:
Calculate Percent Inhibition:
Synthetic Utility & Elaboration
While the molecule has intrinsic activity, its primary value is as a Late-Stage Functionalization Handle .
-
C5-Position: The C-Br bond is highly reactive to Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]
-
Strategy: Couple with aryl-boronic acids to extend the scaffold into the "selectivity pocket" of the kinase.
-
C4-Position: C-H activation can be performed here to introduce solubility-enhancing groups.[1]
References
-
Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Design: Opportunities and Limitations.[1] Journal of Medicinal Chemistry. Link[1]
-
Rouf, A., & Tanyeli, C. (2015).[1] Bioactive thiazole and benzothiazole derivatives.[1][2] European Journal of Medicinal Chemistry.[1] Link[1]
-
Mishra, C.B., et al. (2017).[1][3] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. Link[1]
-
Chimenti, F., et al. (2009).[1] Synthesis and biological evaluation of novel 2-aminothiazole derivatives as anti-Candida spp.[1] agents. European Journal of Medicinal Chemistry.[1] Link[1]
-
Promega Corporation. (2023).[1] ADP-Glo™ Kinase Assay Technical Manual.[1]Link
Methodological & Application
Application Note: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole
Abstract
This technical guide details the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a critical intermediate in the development of pharmaceuticals targeting kinase pathways and GPCRs. We present two validated protocols: Method A , a regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The thiazole ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack, while the C5 position is nucleophilic enough to undergo electrophilic substitution (bromination) if activated.
-
Path A (Convergent/Regioselective): Exploits the differential reactivity of the C2 and C5 halogens in 2,5-dibromothiazole. The nitrogen atom in the thiazole ring renders the C2-bromine bond significantly more labile to nucleophiles than the C5-bromine bond.
-
Path B (Linear): Constructs the amine linkage first, activating the ring for subsequent C5 bromination.
Figure 1: Retrosynthetic disconnection showing the primary SNAr route (Green) and secondary bromination route (Red).
Method A: Regioselective (Primary Protocol)
Rationale
This method is preferred for its operational simplicity and high yield.[1] The adjacent nitrogen atom at position 3 stabilizes the Meisenheimer-like transition state formed upon nucleophilic attack at C2, allowing for selective displacement of the C2-bromide without affecting the C5-bromide.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 2,5-Dibromothiazole | 242.92 | 1.0 | Electrophile |
| Pyrrolidine | 71.12 | 1.5 | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Acid Scavenger |
| Acetonitrile (MeCN) | 41.05 | Solvent | Polar Aprotic Medium |
Step-by-Step Protocol
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromothiazole (10.0 mmol, 2.43 g) and anhydrous
(20.0 mmol, 2.76 g). -
Solvation: Add anhydrous Acetonitrile (50 mL). Stir at room temperature for 5 minutes to ensure suspension uniformity.
-
Addition: Add Pyrrolidine (15.0 mmol, 1.25 mL) dropwise via syringe. Note: The reaction is slightly exothermic.[2]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (oil bath temperature). Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor by TLC (10% EtOAc in Hexanes).[2] The starting material (
) should disappear, and a new, more polar spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
/KBr) through a Celite pad. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
Purification
Purify the crude residue via silica gel flash chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution 0%
10% EtOAc in Hexanes. -
Yield: Expected yield is 85–92% as a pale yellow/tan solid.
Method B: Stepwise Construction (Alternative)
Rationale
Use this method if 2,5-dibromothiazole is unavailable. It involves synthesizing the 2-aminothiazole core first, followed by C5 bromination using N-Bromosuccinimide (NBS).
Protocol Summary
-
Step 1 (Amination): React 2-bromothiazole with neat pyrrolidine (3.0 equiv) at 100°C for 2 hours. Pour into water, extract with EtOAc.[4] Yield: >90%.
-
Step 2 (Bromination): Dissolve 2-(pyrrolidin-1-yl)thiazole (1.0 equiv) in DMF at 0°C. Add NBS (1.05 equiv) portion-wise.
-
Workup: Quench with saturated sodium thiosulfate (
) to remove active bromine species. Extract with EtOAc.[2]
Experimental Workflow & Logic
The following diagram illustrates the critical decision nodes and purification logic for Method A.
Figure 2: Operational workflow for the regioselective synthesis (Method A).
Characterization Data
The synthesized compound must meet the following specifications to be considered "Drug Discovery Grade."
| Property | Specification | Notes |
| Appearance | Pale yellow to tan solid | Oxidizes slightly upon air exposure. |
| Melting Point | 78–82°C | Literature range varies slightly by crystal form. |
| 0.35 | 10% EtOAc in Hexanes. | |
| Diagnostic singlet at C4 confirms C5 substitution. | ||
| MS (ESI) | Characteristic 1:1 isotopic Br pattern. |
Interpretation of NMR:
- 7.15 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the thiazole ring. The absence of coupling confirms substitution at C2 and C5.
- 3.45 & 2.05 ppm: Typical multiplets for the pyrrolidine ring protons (alpha and beta to nitrogen).
Safety & Hazards
-
2,5-Dibromothiazole: Irritant.[5] Avoid contact with skin and eyes.
-
Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.
-
Bromine/NBS: Toxic if inhaled.[5] Strong oxidizer.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing potassium carbonate should be neutralized before disposal.
References
-
PubChem. 5-Bromo-2-(1-pyrrolidinyl)thiazole Compound Summary. National Library of Medicine. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). [Link]
-
Mersin University. Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. (2017). [Link]
-
Organic Syntheses. General methods for Thiazole Bromination. [Link]
-
LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
Sources
- 1. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 5. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 2-(Pyrrolidin-1-yl)thiazole Frameworks
Executive Summary
The 2-(pyrrolidin-1-yl)thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in histamine H3 receptor antagonists, antimicrobial agents, and anticonvulsants. While the thiazole ring is aromatic, the C2 position exhibits unique reactivity, allowing for both de novo construction and late-stage functionalization.
This guide details three distinct synthetic pathways:
-
The Hantzsch Construction: Best for building the core ring system with specific substitution patterns.
-
Nucleophilic Aromatic Substitution (
): The "workhorse" method for functionalizing existing 2-halothiazoles, optimized here with microwave irradiation. -
Buchwald-Hartwig Amination: A catalytic solution for electron-rich or sterically hindered substrates where
fails.
Strategic Synthetic Analysis
The choice of method depends heavily on the availability of starting materials and the electronic nature of the target molecule.
| Feature | Method A: Hantzsch Synthesis | Method B: | Method C: Pd-Catalysis |
| Primary Bond Formed | C-S and C-N (Ring Closure) | C2-N (Exocyclic) | C2-N (Exocyclic) |
| Substrate Requirement | 2-Halo-thiazole | 2-Halo-thiazole | |
| Electronic Tolerance | High (tolerant of most groups) | Requires Electron Withdrawing Groups (EWG) or High Energy | Broad (works on deactivated rings) |
| Atom Economy | Moderate (Loss of | High (Loss of HX) | Low (Ligand/Base waste) |
| Scalability | Excellent (Kg scale feasible) | Good (Batch size limited by microwave vial) | Moderate (Cost of Pd) |
Detailed Protocols
Protocol A: The Hantzsch Construction (De Novo Assembly)
Best for: Creating the thiazole core from acyclic precursors.
This route requires pyrrolidine-1-carbothioamide as the binucleophilic partner. As this reagent is not always commercially available, its preparation is included.
Step A1: Preparation of Pyrrolidine-1-carbothioamide
Principle: Reaction of pyrrolidine with benzoyl isothiocyanate followed by alkaline hydrolysis prevents the formation of symmetrical thiourea byproducts.
-
Acylation: Dissolve benzoyl isothiocyanate (1.0 equiv) in dry acetone (0.5 M) at 0°C. Dropwise add pyrrolidine (1.0 equiv). Stir for 1 hour at RT. Result: N-benzoyl-pyrrolidine-1-carbothioamide precipitates or is isolated by evaporation.
-
Hydrolysis: Suspend the intermediate in 10% NaOH (aq). Heat to 80°C for 2 hours.
-
Workup: Cool to RT. Acidify carefully with HCl to pH 8. Extract with EtOAc. The benzamide byproduct remains largely in the aqueous phase or precipitates. Recrystallize the thioamide from Ethanol/Ether.
Step A2: Thiazole Cyclization
Reagents:
- -Bromoacetophenone derivative (1.0 equiv)
-
Pyrrolidine-1-carbothioamide (1.1 equiv)
-
Solvent: Ethanol (anhydrous)
Procedure:
-
Dissolve the
-haloketone in Ethanol (0.5 M concentration). -
Add pyrrolidine-1-carbothioamide in one portion.
-
Critical Step: Heat to reflux (
C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting ketone spot ( ) should disappear, replaced by a fluorescent thiazole spot ( ). -
Isolation: Cool the mixture. The hydrobromide salt of the product may precipitate.
-
If solid: Filter and wash with cold ether.
-
If solution: Evaporate EtOH, suspend residue in saturated
, and extract with DCM.
-
-
Purification: Recrystallization from EtOH/Water is usually sufficient.
Protocol B: Microwave-Assisted
Best for: Rapid library generation using commercial 2-bromo/chlorothiazoles.
Expert Insight: The C2 position of thiazole is electrophilic (similar to pyridine), but simple alkyl-thiazoles are sluggish to react thermally. Microwave irradiation superheats the solvent, overcoming the activation energy barrier without prolonged reflux times that cause tarring.
Reagents:
-
2-Bromo-4-methylthiazole (1.0 equiv)
-
Pyrrolidine (3.0 equiv) - Acts as both nucleophile and base
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Procedure:
-
In a 10 mL microwave vial, combine the thiazole substrate (1 mmol) and pyrrolidine (3 mmol) in NMP (2 mL).
-
Cap and Seal: Ensure a specific microwave-safe septum is used.
-
Irradiation: Set reactor to Dynamic Mode :
-
Temperature:
C -
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Pour the reaction mixture into water (20 mL). The product often precipitates as a solid. If oil forms, extract with EtOAc (
mL). Wash organics with brine to remove NMP. -
Yield: Typically 85–95%.
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Sterically hindered substrates or electron-rich thiazoles where
Reagents:
-
2-Chlorothiazole derivative (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) - Preferred for heterocycles
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.
-
Add
, Xantphos, and . -
Add the thiazole and pyrrolidine, followed by Dioxane.
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Heat to
C for 12 hours. -
Filtration: Cool, filter through a Celite pad (eluting with EtOAc).
-
Purification: Flash column chromatography is required to remove ligand residues.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (Hantzsch) | Decomposition of | Ensure ketone is fresh; use scavengers (e.g., |
| Sticky Oil Product | Trapped Solvent (DMF/NMP) | Wash organic layer with |
| Incomplete | Deactivated Ring | Switch to Protocol C (Buchwald) or increase Microwave temp to |
| Pd Catalyst Death | Sulfur Poisoning | Use higher catalyst loading (5 mol%); ensure "S" is not free (thioamide impurity). |
Visualizations
Diagram 1: Retrosynthetic Logic & Pathway Selection
This diagram illustrates how to choose the correct protocol based on the target molecule's structure.
Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and electronic properties.
Diagram 2: Mechanistic Workflow (Hantzsch Synthesis)
Visualizing the molecular assembly during Protocol A.
Caption: Step-wise mechanistic flow of the Hantzsch thiazole synthesis, highlighting the critical cyclization and dehydration steps.
References
-
Hantzsch Thiazole Synthesis Overview
-
Microwave-Assisted Synthesis
-
Medicinal Chemistry Applications (Anticonvulsants)
- Mishra, C.B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry, via NCBI PMC.
-
[Link]
-
Buchwald-Hartwig Conditions for Thiazoles
-
Nucleophilic Aromatic Substitution Mechanism
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-<i>d</i>][1,2,4]TRIAZIN-4(3<i>H</i>)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Functionalization of 5-Bromo-2-(pyrrolidin-1-yl)thiazole for Medicinal Chemistry Libraries
Abstract
5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) represents a privileged scaffold in modern drug discovery, combining the pharmacophoric significance of the 2-aminothiazole core with the conformational restriction of a pyrrolidine ring.[1] This application note details the optimized protocols for utilizing this halogenated heterocycle as a primary building block in Palladium-catalyzed cross-coupling reactions. We address specific challenges related to the electron-rich nature of the thiazole ring, providing a validated workflow for Suzuki-Miyaura coupling to generate diverse biaryl libraries for kinase inhibition and antimicrobial research.
Chemical Profile & Significance[1][2][3][4][5][6][7][8]
Structural Rationale
The 2-aminothiazole moiety is a "privileged structure" found in FDA-approved therapeutics such as Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor).[1] 5-Bromo-2-(pyrrolidin-1-yl)thiazole offers two distinct advantages over the primary amine analogue:
-
Lipophilicity & Permeability: The pyrrolidine ring increases logP, potentially improving passive membrane permeability compared to the primary amine.
-
Conformational Restriction: The fused nitrogen of the pyrrolidine locks the amino substituent, reducing entropic penalties upon binding to protein targets (e.g., ATP-binding pockets of kinases).
Physical Properties & Stability[1][5]
-
Appearance: Off-white to pale yellow solid.[1]
-
Solubility: Soluble in DMSO, DMF, DCM, and Methanol. Sparingly soluble in water.[1]
-
Stability: The C5-Bromine bond is stable under standard storage conditions (2-8°C, desiccated).[1] However, the electron-rich nature of the ring makes it susceptible to oxidation over prolonged exposure to light; amber vials are recommended.
Core Application: Suzuki-Miyaura Cross-Coupling[1][9][10]
The primary utility of this chemical is as an electrophile in Pd-catalyzed C-C bond formation.[1] The electron-donating effect of the C2-pyrrolidine pushes electron density into the thiazole ring, making the C5-Br bond less electrophilic than in pyridine analogues. This requires specific ligand choices to facilitate oxidative addition.[1][2]
Optimized Reaction Protocol
Objective: Synthesis of 5-aryl-2-(pyrrolidin-1-yl)thiazoles.
Materials:
-
Substrate: 5-Bromo-2-(pyrrolidin-1-yl)thiazole (1.0 equiv)[1]
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]
Step-by-Step Methodology:
-
Preparation: In a microwave vial or Schlenk tube, combine the thiazole substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and base (1.0 mmol).
-
Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid and catalyst deactivation.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.
-
Reaction:
-
Thermal: Heat to 90°C for 4-12 hours.
-
Microwave (Preferred): Irradiate at 110°C for 30-60 minutes.
-
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography.
-
Note: Thiazoles can streak on silica.[1] Pre-treat the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites on the silica gel.
-
Troubleshooting & Optimization Data
| Challenge | Observation | Mechanistic Cause | Solution |
| Protodehalogenation | Formation of 2-(pyrrolidin-1-yl)thiazole (loss of Br).[1] | Reductive elimination of H-Pd-Ar species; often due to wet solvents or excess heat.[1] | Switch to anhydrous conditions (DMF/Toluene) or reduce reaction temperature. |
| Low Conversion | Starting material remains unreacted.[1] | Slow oxidative addition due to electron-rich thiazole ring.[1] | Use electron-rich, bulky ligands (e.g., XPhos, SPhos) with Pd₂(dba)₃.[1] |
| Hydrolysis | Degradation of boronic acid.[1] | Protodeboronation in aqueous base.[1] | Switch base to KF; use dry THF or Toluene.[1] |
Advanced Application: C-H Activation (Direct Arylation)[1]
For high-throughput library generation where boronic acids are unavailable, Direct Arylation offers an alternative.[1]
Concept: The C5-Br bond is used to direct C-H activation on another heterocycle, or the thiazole itself is activated at C4 (though C5-Br usually reacts first via standard coupling).[1]
Protocol Insight: Using Pd(OAc)₂ with PivOH (Pivalic acid) as a proton shuttle allows for direct arylation at the C4 position if the C5 position is already substituted, or can be used to couple the C5-Br with simple arenes. This is less selective than Suzuki coupling and requires rigorous optimization.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for processing this chemical into a bioactive library.
Caption: Workflow for the divergence of 5-Bromo-2-(pyrrolidin-1-yl)thiazole into biaryl or diamino-thiazole libraries.
Quality Control & Handling
HPLC Method
Due to the basic nitrogen on the pyrrolidine, standard neutral HPLC methods may result in peak tailing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, ensuring protonation).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (thiazole core) and 280 nm.[1]
Storage[1]
-
Condition: Store at 2-8°C.
-
Precaution: Hygroscopic.[1] Allow to equilibrate to room temperature before opening to prevent water condensation, which can interfere with anhydrous coupling reactions.
References
-
PubChem. (n.d.).[1] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling utilized in Section 2). [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Context for alternative Pd-catalyzed couplings). [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).[1] Journal of Medicinal Chemistry, 49(23), 6819–6832. (Establishes the biological relevance of the 2-aminothiazole scaffold). [Link]
Sources
Application Note: Preclinical Profiling of 2-(pyrrolidin-1-yl)thiazole Derivatives as Potent Antitubercular Agents
Executive Summary
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates the exploration of novel chemical scaffolds. The 2-(pyrrolidin-1-yl)thiazole core represents a promising pharmacophore, combining the lipophilic, cell-permeable properties of pyrrolidine with the bioactive thiazole ring—a structural motif found in established antimicrobials.
This Application Note provides a comprehensive, non-standardized guide for the biological evaluation of these compounds. It moves beyond basic screening, detailing the Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) determination, cytotoxicity profiling on Vero cells for Selectivity Index (SI) calculation, and mechanistic validation targeting the Enoyl-ACP reductase (InhA) pathway.
Strategic Compound Design & Rationale
The Scaffold Advantage
The 2-(pyrrolidin-1-yl)thiazole moiety is not merely a random assembly; it is a "privileged structure" in medicinal chemistry.
-
Thiazole Ring: Acts as a hydrogen bond acceptor and bioisostere for pyridine, often interacting with the ATP-binding pockets of bacterial enzymes (e.g., DNA gyrase B or InhA).
-
Pyrrolidine Ring: Enhances solubility and metabolic stability. Its non-planar geometry can disrupt bacterial efflux pump recognition, potentially overcoming resistance mechanisms.
Mechanism of Action Hypothesis
Recent studies suggest that thiazole-pyrrolidine hybrids frequently target InhA , the NADH-dependent enoyl-ACP reductase essential for mycolic acid synthesis in the mycobacterial cell wall. Unlike Isoniazid, which requires activation by KatG, direct InhA inhibitors containing this scaffold can remain active against katG-mutant resistant strains.
Figure 1: Hypothesized Mode of Action (MOA). The compound bypasses KatG activation, directly inhibiting InhA and disrupting cell wall synthesis.
Primary Screening: Resazurin Microtiter Assay (REMA)[1]
The REMA plate method is the gold standard for high-throughput screening of anti-TB compounds. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.
Materials & Reagents
-
Strain: Mycobacterium tuberculosis H37Rv (BSL-3 required) or M. smegmatis mc²155 (BSL-2 surrogate).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Indicator: Resazurin sodium salt powder (0.01% w/v in sterile water).
-
Controls: Rifampicin (RIF) and Isoniazid (INH).
Critical Protocol: The "Edge Effect" Mitigation
Standard protocols often fail due to evaporation in the outer wells during the long 7-day incubation.
Step-by-Step Methodology:
-
Perimeter Block: Fill all outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL sterile distilled water. Do not use these for testing. This maintains humidity and prevents "edge effect" evaporation.
-
Drug Dilution: Add 100 µL of 7H9 broth to remaining wells. Perform serial 2-fold dilutions of the test compound (dissolved in DMSO) directly in the plate.
-
Note: Final DMSO concentration must be <1% to avoid false inhibition.
-
-
Inoculum Prep: Adjust M. tuberculosis culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted inoculum to all test wells. Final volume = 200 µL.
-
Incubation: Seal plates with parafilm or gas-permeable tape. Incubate at 37°C for 7 days .
-
Development: Add 30 µL of 0.01% Resazurin solution to each well.
-
Readout: Incubate for an additional 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Active Bacteria).
-
Data Interpretation
The MIC is defined as the lowest concentration preventing the color change from blue to pink.
| Well Color | Fluorescence (530ex/590em) | Interpretation |
| Blue | Low (< 200 RFU) | Inhibition (Bacteria Dead/Stalled) |
| Pink | High (> 1500 RFU) | Growth (Bacteria Active) |
| Purple | Intermediate | Partial Inhibition (Re-test recommended) |
Safety Profiling: Cytotoxicity & Selectivity Index
A potent antimicrobial is useless if it destroys host tissue. We utilize the MTT Assay on Vero (African Green Monkey Kidney) cells to determine the CC50 (Cytotoxic Concentration 50%).
Protocol
-
Seeding: Seed Vero cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h for attachment. -
Treatment: Remove media. Add compounds in serial dilutions (range: 0.1 µM to 100 µM). Incubate for 48 hours.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
The Selectivity Index (SI) Calculation
The SI is the definitive metric for drug candidacy.
-
SI < 1: Toxic (Compound kills host cells before bacteria).
-
SI > 10: Promising lead.
-
SI > 50: Excellent candidate for animal models.
Workflow Visualization
The following diagram illustrates the parallel processing required to validate a "Hit" compound.
Figure 2: Parallel screening workflow for efficacy (REMA) and safety (MTT) to determine the Selectivity Index.
Troubleshooting & Expert Insights
Solubility Issues
Thiazole derivatives can be hydrophobic.
-
Solution: If precipitation occurs in the aqueous broth, use Tyloxapol instead of Tween 80. Tyloxapol is less toxic to mycobacteria and prevents clumping without metabolizing as a carbon source.
False Positives in REMA
Some thiazoles have intrinsic reduction potential or fluorescence.
-
Control: Always run a "Media + Compound" (no bacteria) control well. If this turns pink or fluoresces, the compound interferes with the assay. Switch to the CFU (Colony Forming Unit) counting method on 7H10 agar.
BSL Constraints
If BSL-3 facilities are unavailable for M. tb H37Rv:
-
Use M. tuberculosis H37Ra (avirulent strain, BSL-2).
-
Use M. smegmatis (fast grower, BSL-2). Note: M. smegmatis is naturally resistant to many drugs (e.g., Rifampicin MIC is higher), so hits here are very significant.
References
-
Matviiuk, T., et al. (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis.[1] European Journal of Medicinal Chemistry.
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2]
-
Raut, S., et al. (2025). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis. World Health Organization / ResearchGate.
-
Montoro, E., et al. (2005). Comparative evaluation of the nitrate reduction assay, the MTT test, and the resazurin microtitre assay for drug susceptibility testing of clinical isolates of Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy.
Sources
Application Note: Strategic Development and Evaluation of Substituted Thiazole Analogs as Targeted Anticancer Agents
Abstract
The thiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved oncology drugs such as Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor). This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of novel substituted thiazole analogs. We focus on their dual mechanism of action: kinase inhibition and tubulin polymerization destabilization . This guide integrates Structure-Activity Relationship (SAR) insights with self-validating experimental protocols for high-throughput screening and mechanistic elucidation.
Part 1: Rational Design and SAR Strategy
The Thiazole Pharmacophore
The 1,3-thiazole ring offers unique electronic properties. The sulfur atom increases lipophilicity (enhancing membrane permeability), while the nitrogen atom serves as a hydrogen bond acceptor, crucial for interacting with the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.
Structural Optimization Logic
To maximize anticancer potency, modifications should target three specific vectors on the thiazole core.
-
Position C2 (Amine/Hydrazone Linkage): Critical for hydrogen bonding. Substitution with a 2-amino or hydrazinyl moiety often improves affinity for the hinge region of kinases (e.g., CDK2, EGFR).
-
Position C4 (Aryl Group): The introduction of a phenyl ring, particularly one bearing electron-donating groups (e.g., 3,4,5-trimethoxy), mimics the A-ring of Colchicine, conferring potent tubulin-destabilizing activity.
-
Position C5 (Modulation): Substitution here (e.g., halogens, esters) modulates metabolic stability and steric fit within the binding pocket.
Visualization: Thiazole SAR Decision Tree
Figure 1: Pharmacophore map illustrating the strategic substitution points on the thiazole ring for optimizing kinase affinity and tubulin binding.
Part 2: Primary Screening Protocol (Cytotoxicity)
Protocol Rationale
The MTT assay is the industry standard for primary screening. However, thiazole compounds can sometimes interfere with formazan reduction due to their redox potential. This protocol includes specific controls to eliminate false positives.
Optimized MTT Assay Workflow
Objective: Determine IC50 values against a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
-
Positive Control: Doxorubicin or Combretastatin A-4.
Step-by-Step Procedure:
-
Seeding: Plate cells in 96-well plates at a density of
to cells/well in 100 µL complete media.-
Critical: Fill outer edge wells with PBS to prevent "edge effect" evaporation, which skews data.
-
-
Acclimatization: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Add 100 µL of thiazole analogs (serially diluted).
-
Constraint: Final DMSO concentration must be
to avoid solvent toxicity. -
Blank Control: Media + MTT (no cells).
-
Solvent Control: Media + 0.1% DMSO + Cells.
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours until purple precipitates are visible.
-
Solubilization: Carefully aspirate media (for adherent cells) and add 150 µL DMSO. Shake plate for 15 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Cell Viability:
Part 3: Mechanism Elucidation (Tubulin Polymerization)
Scientific Basis
Many thiazole derivatives, especially those with trimethoxyphenyl groups at C4, act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site, preventing tubulin polymerization.[1] This is distinct from taxanes, which stabilize microtubules.
Fluorescence-Based Polymerization Assay
Objective: Differentiate between tubulin inhibition (colchicine-like) and stabilization (taxol-like).
Protocol:
-
Preparation: Use >99% pure tubulin protein (porcine brain source) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Fluorophore: Add DAPI or a reporter dye that fluoresces upon binding to polymerizing microtubules.
-
Baseline: Establish a baseline fluorescence at 37°C for 2 minutes.
-
Induction: Add test compound (3 µM and 10 µM) or controls:
-
Paclitaxel (Stabilizer): Rapid increase in fluorescence.
-
Colchicine/Nocodazole (Destabilizer): Flat or reduced fluorescence curve.
-
Vehicle (DMSO): Standard sigmoidal polymerization curve.
-
-
Measurement: Record fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.
Expected Outcomes Table
| Compound Class | Vmax (Polymerization Rate) | Final Polymer Mass (Fluorescence) | Mechanism Interpretation |
| Control (DMSO) | Normal | 100% | Standard Assembly |
| Thiazole Analog (Potent) | < 10% of Control | < 20% of Control | Destabilization (Colchicine-site) |
| Paclitaxel | > 200% of Control | > 150% of Control | Stabilization |
| Inactive Analog | ~ 100% of Control | ~ 100% of Control | Non-binder |
Part 4: Validating Cell Death (Flow Cytometry)
Pathway Logic
If the thiazole analog successfully inhibits tubulin polymerization (Part 3), the cells should arrest in the G2/M phase of the cell cycle due to spindle assembly failure, subsequently triggering apoptosis.
Experimental Workflow Diagram
Figure 2: Dual-validation workflow linking tubulin inhibition (G2/M arrest) to apoptotic cell death.
Protocol: Cell Cycle Analysis (PI Staining)
-
Harvest: Collect treated cells (include floating dead cells).
-
Fixation: Wash with PBS, then add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C for >2 hours.
-
Why? Ethanol permeabilizes the membrane, allowing Propidium Iodide (PI) to stain nuclear DNA.
-
-
Staining: Wash ethanol away with PBS. Resuspend in PBS containing:
-
50 µg/mL Propidium Iodide (DNA stain).
-
100 µg/mL RNase A (Degrades RNA to prevent false signal).
-
-
Acquisition: Incubate 30 mins at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).
-
Analysis: Look for accumulation of cells in the G2/M peak (double DNA content).
References
-
El-Abd, et al. (2022).[2][3] "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." PubMed Central.
-
Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.
-
Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery." Future Medicinal Chemistry.
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.
-
Abcam. "MTT Assay Protocol for Cell Viability." Abcam.com.
Sources
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Molecular docking studies of 5-Bromo-2-(pyrrolidin-1-YL)thiazole with target proteins
Molecular Docking Studies of 5-Bromo-2-(pyrrolidin-1-yl)thiazole
Executive Summary
This application note details the computational profiling of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a lipophilic fragment bearing a "privileged" thiazole scaffold.[1] While often utilized as a synthetic intermediate, this molecule possesses specific structural features—namely a basic pyrrolidine ring and a halogen-bond-donating bromine—that make it an ideal case study for Fragment-Based Drug Discovery (FBDD) .[1]
This guide focuses on docking this ligand into Cyclin-Dependent Kinase 2 (CDK2) , a validated oncology target known to accommodate thiazole-based inhibitors.[1] Special emphasis is placed on modeling Halogen Bonding (XB) , a critical non-covalent interaction often overlooked in standard force fields.[1]
Scientific Rationale & Mechanism
2.1 The Pharmacophore
The molecule consists of three distinct functional zones:
-
The Thiazole Core: A planar aromatic linker acting as a scaffold.[1]
-
The Pyrrolidine Ring: Attached at the C2 position. The nitrogen lone pair conjugates with the thiazole ring, likely enforcing a planar or near-planar conformation and reducing the basicity of the amine. This moiety provides hydrophobic bulk and van der Waals contacts.[1]
-
The C5-Bromine (The Sigma Hole): This is the critical feature for high-fidelity docking.[1] Halogens (Cl, Br, I) bonded to aromatic rings exhibit an anisotropic charge distribution.[1] The tip of the halogen (distal to the C-X bond) forms a region of positive electrostatic potential called the
-hole , while the sides remain negative.
2.2 The Challenge of Standard Docking
Standard scoring functions (e.g., standard Vina or older Glide versions) often model halogens merely as hydrophobic spheres with a negative partial charge. This fails to capture the Halogen Bond (XB) , where the electropositive
Expert Insight: To accurately dock 5-Bromo-2-(pyrrolidin-1-yl)thiazole, one must either use a scoring function calibrated for XB (e.g., AutoDock VinaXB) or manually inspect the geometry of the bromine contacts (Angle
Experimental Workflow (Logic Diagram)
The following diagram illustrates the optimized workflow, distinguishing between standard docking and the high-precision "Sigma-Hole" protocol required for this brominated compound.
Caption: Figure 1. Decision matrix for docking halogenated fragments. The green path is recommended for 5-bromo-thiazole derivatives to account for the sigma-hole effect.[1]
Detailed Protocol
Phase 1: Target Selection & Preparation
-
Rationale: Thiazoles are privileged scaffolds for kinase inhibition (e.g., Dasatinib).[1] CDK2 is a representative model for ATP-competitive binding.[1]
-
PDB Entry: 1DI8 (CDK2 complexed with DTQ) or 3EZR .[1]
-
Step-by-Step:
-
Retrieval: Download PDB 1DI8 from the RCSB PDB.[1]
-
Cleaning: Remove water molecules (unless bridging critical residues like Glu81/Leu83).[1] Remove co-crystallized ligands.[1]
-
Protonation: Use tools like PDB2PQR or H++ to assign protonation states at pH 7.[1]4. Ensure Histidine tautomers are optimized for the binding pocket.[1]
-
Phase 2: Ligand Preparation (Critical)
-
Geometry Optimization: Do not rely on 2D-to-3D conversion alone.[1] The conjugation between the pyrrolidine nitrogen and the thiazole ring must be modeled correctly.
-
Charge Assignment: Compute Gasteiger or RESP charges.
-
Note: If using a standard force field, the Br atom will have a negative charge. If using an XB-aware method, a massless "dummy atom" (Extra Point) with a positive charge may be added distal to the Br atom to simulate the sigma hole.
-
Phase 3: Grid Generation & Docking
-
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).[1]
-
Grid Box: Center the grid on the ATP-binding hinge region (Residues: Glu81, Leu83).[1]
-
Dimensions: 20 x 20 x 20 Å (sufficient for a fragment).[1]
-
-
Exhaustiveness: Set to 32 or 64 (high sampling) since fragments have fewer degrees of freedom and can be harder to position energetically than large drugs.
Phase 4: Post-Docking Analysis (The Validation Step)
Evaluate the top 5 poses based on:
-
Hinge Interaction: Does the thiazole nitrogen or pyrrolidine nitrogen H-bond with the backbone of Leu83 ?
-
Halogen Bond Geometry: Measure the angle
.[1]-
Ideal XB: Distance
Å and Angle .[1] -
Target: Look for interactions with the backbone carbonyl of Ile10 or Glu81 (gatekeeper region).
-
Anticipated Results & Data Interpretation
The following table summarizes the expected interaction profile for 5-Bromo-2-(pyrrolidin-1-yl)thiazole in the CDK2 ATP pocket.
| Interaction Type | Residue (CDK2) | Atom Pair | Distance (Å) | Significance |
| Hydrogen Bond | Leu83 (Backbone NH) | Thiazole N3 ...[1] H-N | 2.8 - 3.1 | Critical. Anchors the scaffold to the hinge region.[1] |
| Hydrophobic | Val18, Ala31, Leu134 | Pyrrolidine Ring | 3.5 - 4.0 | Van der Waals contacts stabilizing the aliphatic ring.[1] |
| Halogen Bond | Glu81 or Ile10 (Backbone O) | C-Br ...[1] O=C | 3.0 - 3.4 | Specific. The Br sigma-hole interaction.[1] Often missed by standard scoring.[1] |
| Pi-Stacking | Phe80 | Thiazole Ring | 3.5 - 3.8 | T-shaped or parallel displaced stacking.[1] |
Visualization of the Sigma Hole Concept
To understand why the bromine position matters, consider the electrostatic potential map logic:
Caption: Figure 2. Schematic of the Halogen Bond (XB). The positive sigma hole on the Bromine interacts with the nucleophilic carbonyl oxygen of the protein.
References
-
Thiazole Scaffold Bioactivity
-
Halogen Bonding in Docking
-
CDK2 as a Target for Thiazoles
-
Pyrrolidine Scaffold Utility
-
AutoDock Vina Methodology
Sources
- 1. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Troubleshooting & Optimization
Side reactions in the bromination of thiazole rings
Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Side Reactions in Thiazole Ring Bromination Ticket ID: THZ-BR-001
Diagnostic & Triage
Welcome to the technical support hub for thiazole functionalization. Thiazole rings are notoriously "schizophrenic" in their reactivity: electron-deficient (pyridine-like) at the C=N bond, yet electron-rich (thiophene-like) at the sulfur. This duality leads to specific failure modes during bromination.
Use the decision tree below to identify your specific failure mode before proceeding to the solution modules.
Figure 1: Diagnostic flowchart for identifying the root cause of bromination failures.
Technical Modules & FAQs
Module A: The "Dead Reaction" (N-Complexation)
User Question: "I am treating my thiazole with
Technical Analysis:
The thiazole nitrogen (N3) is basic (
The Fix: You must prevent the lone pair from trapping the electrophile.
-
Strong Acid Method: Conduct the reaction in concentrated
or . Protonating the nitrogen ( ) blocks the lone pair.[1] While the protonated ring is deactivated, the is no longer sequestered, and the reaction proceeds (albeit slowly) at C5. -
The NBS Switch (Recommended): Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (ACN). NBS provides a low concentration of active bromine species without generating the harsh
byproducts that lead to salt formation.
Module B: Regioselectivity (C5 vs. Side Chain vs. C2)
User Question: "I have a methyl group at C4. I used NBS to brominate C5, but I ended up brominating the methyl group (bromomethyl). How do I stop this?"
Technical Analysis: This is a classic competition between Ionic Mechanism (EAS) and Radical Mechanism (Wohl-Ziegler) .
-
Ionic (Desired for Ring): Favored by polar solvents (Acetonitrile, DMF) and absence of light.
-
Radical (Desired for Side Chain): Favored by non-polar solvents (
, Benzene), radical initiators (AIBN, Benzoyl Peroxide), and light/heat.
Data Comparison: Solvent Effects on NBS Selectivity
| Solvent | Dielectric Constant | Dominant Mechanism | Major Product (with Alkyl-Thiazole) |
| Carbon Tetrachloride ( | 2.2 | Radical Chain | Side-chain Bromination ( |
| Benzene | 2.3 | Radical Chain | Side-chain Bromination |
| Acetonitrile (MeCN) | 37.5 | Ionic (Polar) | Ring Bromination (C5-Bromo) |
| DMF | 36.7 | Ionic (Polar) | Ring Bromination (C5-Bromo) |
The Fix: Switch your solvent to Acetonitrile . Wrap the flask in aluminum foil to exclude light. Do not add AIBN. This forces the NBS to react via the ionic pathway, targeting the C5 position.
Module C: Oxidative Degradation (Ring Opening)
User Question: "My reaction mixture turned into a black tar. NMR suggests the ring has opened. What happened?"
Technical Analysis:
Thiazoles are sensitive to oxidative cleavage, particularly under vigorous halogenation conditions. If the reaction generates high concentrations of
The Fix:
-
Stoichiometry: Strictly limit brominating agent to 1.0–1.05 equivalents.
-
Scavengers: Add a weak base (e.g.,
or solid ) to the reaction mixture to neutralize as it forms, preventing acid-catalyzed degradation.
Validated Protocols
Protocol A: C5-Selective Bromination (The "Clean" Method)
Best for: Substituted thiazoles where C5 is open.
Reagents:
-
Substrate: 4-methylthiazole (or similar)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (
) [0.1 M concentration] -
Temp:
to
Step-by-Step:
-
Dissolve the thiazole substrate in dry Acetonitrile.
-
Critical Step: Wrap the reaction vessel in aluminum foil. (Excluding light inhibits the radical pathway).
-
Add NBS portion-wise over 15 minutes.
-
Stir at room temperature. Monitor by TLC/LCMS.
-
Note: If reaction is sluggish, warm to
.
-
-
Workup: Dilute with water. Extract with Ethyl Acetate.[2] Wash organic layer with saturated
(to quench trace ) and brine. -
Yield Expectation: 85-95% C5-bromo product.
Protocol B: C2-Bromination via Sandmeyer (The Indirect Route)
Best for: Installing Br at the difficult C2 position. Prerequisite: Requires 2-aminothiazole precursor.
Reagents:
-
Reagent: Copper(II) Bromide (
) (1.5 equiv) -
Reagent: tert-Butyl Nitrite (
) (1.5 equiv) -
Solvent: Acetonitrile (
)
Step-by-Step:
-
Suspend
in dry Acetonitrile at . -
Add
dropwise. The mixture will darken. -
Add the 2-aminothiazole substrate portion-wise.
-
Allow to warm to room temperature (nitrogen gas evolution will occur—ensure venting).
-
Heat to
for 1 hour to ensure completion. -
Workup: Quench with 20% aqueous
(to complex copper). Extract with EtOAc.[2] -
Mechanism: Formation of diazonium salt followed by radical/cationic substitution of
with .
Mechanistic Visualization
Understanding the competition between pathways is critical for troubleshooting.
Figure 2: Competition between Ionic (C5-selective) and Radical (Side-chain) pathways.
References
- Regioselectivity & Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming C5 preference for EAS).
-
Sandmeyer Reaction on Thiazoles
-
NBS Bromination Selectivity
-
Oxidative Ring Opening
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Stability and storage conditions for 5-Bromo-2-(pyrrolidin-1-YL)thiazole
Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols Compound CAS: 933696-74-3[1]
Introduction: The Stability Paradox
5-Bromo-2-(pyrrolidin-1-yl)thiazole is a specialized heterocyclic building block often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond at the 5-position.[1] However, its structural advantages create a stability paradox: the electron-donating pyrrolidine ring at the 2-position significantly activates the thiazole core, making it susceptible to oxidative degradation and hydrolysis, particularly in solution.
This guide moves beyond standard "store at -20°C" advice. It integrates specific findings on the instability of 2-aminothiazole derivatives to prevent the common "silent failure" of experiments where the compound degrades before it reacts.
Part 1: Storage & Stability (The Core Directive)
Q: Why does this compound degrade even when stored in the fridge? A: Standard refrigeration (4°C) is often insufficient for long-term storage of electron-rich aminothiazoles.[1] The pyrrolidine moiety increases the electron density of the thiazole ring, making it prone to oxidation and dimerization. Literature indicates that related 2-(pyrrolidin-1-yl)thiazole derivatives can show significant decomposition after just two days at 25°C [1].[1][2]
Protocol 1: Long-Term Storage (Solid State)
-
Temperature: -20°C is mandatory for storage exceeding 48 hours.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The compound is hygroscopic; moisture accelerates hydrolysis of the C-Br bond.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photolytic debromination.[1]
Protocol 2: Handling Stock Solutions
-
The "Freshness" Rule: Never store stock solutions (DMSO/Ethanol) for more than 24 hours, even at -20°C.[1]
-
The DMSO Trap: While soluble in DMSO, 2-aminothiazoles are known to undergo spontaneous chemical decomposition in DMSO at room temperature, forming dimers and oxidative byproducts [2].
-
Visual Indicator: A color shift from off-white/pale yellow to dark orange/brown indicates significant degradation (oxidation/polymerization).[1]
Part 2: Solubility & Reconstitution Troubleshooting
Q: My compound precipitated when I added water to my DMSO stock. Why? A: This is a "crash-out" event caused by high lipophilicity (LogP ~2.9).[1] 5-Bromo-2-(pyrrolidin-1-yl)thiazole is hydrophobic.[1] Rapid addition of aqueous buffer shocks the equilibrium.
Troubleshooting Table: Solubility Limits
| Solvent | Solubility Rating | Stability in Solvent | Application Note |
| DMSO | High (>20 mg/mL) | Low (<24 hours) | Use for immediate assays only.[1] |
| Ethanol | Moderate | Moderate | Preferred for LC-MS prep.[1] |
| Water | Insoluble | Stable (if suspended) | Requires surfactant (e.g., Tween 80).[1] |
| DCM | High | High | Best for synthetic transfers.[1] |
Correct Reconstitution Workflow (Step-by-Step):
-
Weighing: Weigh the solid quickly to minimize exposure to ambient humidity.[1]
-
Primary Solvent: Dissolve fully in 100% DMSO (anhydrous). Vortex for 30 seconds.[1]
-
Dilution: If aqueous dilution is required, add the DMSO stock into the buffer dropwise while vortexing (never add buffer to the stock).
-
Usage: Use within 4 hours. Discard remainder.
Part 3: Advanced Troubleshooting (Q&A)
Q: I see an extra peak in my LC-MS after leaving the sample overnight. Is it an impurity? A: Likely not an initial impurity, but a degradation product.[1]
-
Scenario: You dissolved the compound in DMSO and ran the LC-MS the next day.
-
Mechanism: In DMSO, 2-aminothiazoles can form dimers (M+M) or oxidized sulfoxides.[1]
-
Solution: Re-run the LC-MS with a freshly prepared sample in Acetonitrile/Water immediately after dissolution.
Q: Can I use this compound for a Suzuki coupling in water/alcohol mixtures? A: Yes, but the order of addition matters.
-
Risk: Heating the compound in basic aqueous media (common in Suzuki conditions) before the catalyst engages can lead to hydrolysis of the bromine.
-
Fix: Add the catalyst (Pd) and ligand before heating.[1] Ensure the reaction mixture is degassed to prevent oxidative homocoupling of the thiazole.
Part 4: Visualizing the Logic
Diagram 1: Storage & Handling Decision Tree
This workflow ensures you apply the correct storage method based on your experimental timeline.
Caption: Decision logic for maximizing compound integrity based on physical state and solvent choice.
Diagram 2: Reconstitution & Crash-Out Prevention
A guide to solubilizing the compound without precipitation.
Caption: Step-by-step reconstitution workflow to prevent precipitation (crash-out) in aqueous buffers.
Part 5: References & Authority
-
Belveren, S., et al. (2017).[1][2] "Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks..." Tetrahedron, 73(45), 6718-6727.[1] (Highlighted the specific time/temperature sensitivity of this scaffold).
-
Weldon, C., et al. (2020).[1] "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution..." ChemMedChem, 15(20).[1] (Documented the decomposition of 2-aminothiazoles in DMSO).
-
PubChem Compound Summary. "5-Bromo-2-(1-pyrrolidinyl)thiazole (CAS 933696-74-3)."[1]
Sources
Troubleshooting guide for 2-(pyrrolidin-1-yl)thiazole synthesis
Introduction: The Synthetic Landscape
The 2-(pyrrolidin-1-yl)thiazole scaffold is a privileged motif in medicinal chemistry, appearing in PI3K/HDAC inhibitors and antimycobacterial agents. While the target appears simple, the synthesis is often plagued by three specific failure modes: incomplete conversion due to salt formation , catalyst poisoning (in cross-coupling) , and purification losses due to silica tailing .
This guide provides a root-cause analysis and validated protocols for the two primary synthetic routes:
-
Nucleophilic Aromatic Substitution (SNAr): The industry standard for electron-deficient or neutral thiazoles.
-
Buchwald-Hartwig Amination: The required route for electron-rich (deactivated) thiazoles.
Visual Diagnostic: Select Your Route
Before beginning, use this logic flow to determine the correct synthetic strategy based on your starting material's electronics.
Caption: Decision matrix for selecting between thermal displacement (SNAr) and Palladium-catalyzed coupling based on thiazole ring electronics.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Context: This is the preferred route for 2-bromo- or 2-chlorothiazoles. The reaction is driven by the electronegativity of the nitrogen in the thiazole ring, which activates the C-2 position.
Standard Operating Procedure (SOP-101)
-
Substrates: 2-Bromothiazole (1.0 equiv), Pyrrolidine (2.5 equiv).
-
Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid Ethanol for difficult substrates as reflux temps (78°C) are often insufficient.
-
Base: K2CO3 (2.0 equiv) OR excess Pyrrolidine.
-
Conditions: 80–100°C, 4–12 hours.
Troubleshooting the SNAr Route
| Symptom | Root Cause | Corrective Action |
| Reaction stalls at ~50% conversion | Hydrohalic Acid Poisoning. The reaction produces HBr/HCl. If you use only 1 equiv of pyrrolidine, the product acts as a base, forming an unreactive salt. | Use Excess Amine: Increase pyrrolidine to 2.5–3.0 equiv. Alternatively, add an inorganic base scavenger like K2CO3 or Cs2CO3. |
| Starting material remains untouched | Deactivated Ring. If the thiazole has a 4-Methyl or 5-Methyl group, the ring is electron-rich, raising the activation energy for nucleophilic attack. | Switch to Route B (Buchwald) or switch leaving group from -Cl to -Br or -I. 2-Chlorothiazoles are significantly less reactive than 2-bromothiazoles. |
| "Black Tar" formation | Thermal Decomposition/Polymerization. Excessive heat (>120°C) in DMF can cause solvent decomposition (forming dimethylamine) or pyrrolidine oxidation. | Lower Temp / Change Solvent: Reduce temp to 80°C. Switch solvent to anhydrous Acetonitrile (reflux) or Toluene (if using Buchwald conditions). |
| Product is water-soluble | Amine Protonation. The product is a tertiary amine. In acidic or neutral aqueous washes, it may protonate and stay in the aqueous layer. | pH Adjustment: Ensure the aqueous layer is pH > 10 (using NaOH) before extracting with EtOAc or DCM. |
Module 2: Buchwald-Hartwig Amination (Advanced)
Context: When the thiazole ring is electron-rich (e.g., 2-chloro-4-methylthiazole), thermal displacement fails. Palladium catalysis is required to lower the energy barrier.
Key Protocol Parameters
-
Catalyst: Pd2(dba)3 (2-5 mol%) is robust.
-
Ligand: Xantphos or BINAP (Chelating phosphines are crucial to prevent catalyst poisoning by the thiazole sulfur).
-
Base: NaOtBu (Sodium tert-butoxide). Critical: Weak bases like carbonate often fail here.
-
Solvent: Toluene or Dioxane (anhydrous).
FAQ: Catalysis Failure Modes
Q: My reaction turns black immediately and yields no product. Why? A: This is "Palladium Black" precipitation. It indicates the ligand failed to stabilize the Pd(0) species.
-
Fix: Ensure the Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate). Switch to Xantphos , which has a wide bite angle ideal for reductive elimination in C-N bond formation [1].
Q: Can I use 2-aminothiazole and couple it with 1,4-dibromobutane instead? A: Yes, but it is operationally difficult. Alkylation of 2-aminothiazole often results in mixtures of N-alkylation (desired) and ring nitrogen alkylation (undesired imino-thiazoline formation) due to ambient tautomerism. The coupling of 2-halothiazole + pyrrolidine is significantly more regioselective.
Module 3: Purification & Isolation Logic
The Problem: 2-(Pyrrolidin-1-yl)thiazoles are basic amines. They interact strongly with the acidic silanols on silica gel, leading to streaking/tailing and yield loss.
Purification Workflow
Caption: Acid-Base extraction strategy to remove non-basic impurities before chromatography.
Critical Purification Tips
-
The "Amine Additive": Always add 1% Triethylamine (Et3N) or 1% NH4OH to your chromatography eluent (e.g., 95:5 DCM:MeOH + 1% Et3N). This blocks silica active sites and tightens the spot [2].
-
DCM vs. EtOAc: Thiazole amines are highly soluble in Dichloromethane (DCM). Use DCM for extraction; EtOAc may not recover the product efficiently from the aqueous phase.
-
Recrystallization: If the product is a solid, avoid columns entirely. Many 2-aminothiazoles recrystallize well from hot Ethanol/Water mixtures.
References
-
Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Chromatography of Amines: "Purification of Amines: Troubleshooting Flash Column Chromatography." University of Rochester Chemistry Dept.
-
Thiazole Synthesis Overview: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.
-
SNAr Reactivity: "Reactivity of 2-halothiazoles in nucleophilic substitution." BenchChem Protocols.
Technical Support Center: Scaling Up 5-Bromo-2-(pyrrolidin-1-yl)thiazole
Introduction: The Scale-Up Challenge
Scaling up the production of 5-Bromo-2-(pyrrolidin-1-yl)thiazole requires moving beyond simple milligram-scale medicinal chemistry protocols.[1][2][3] This scaffold is a critical electrophile for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations in drug discovery.[1][2][3]
At scale (>100g to kg), the primary challenges shift from "getting the compound" to exotherm control , regioselectivity , and avoiding chromatographic purification .[1][3] This guide addresses these specific engineering and chemical hurdles.
Module 1: Synthetic Route Selection
We evaluate two primary routes. For scale-up, Route B (Nucleophilic Displacement) is generally preferred over Route A due to safety profiles regarding elemental bromine handling, despite the higher cost of the starting material.[1][3]
Comparative Workflow Analysis
Figure 1: Strategic comparison of synthetic pathways. Route B is recommended for large-scale batches to minimize hazardous waste and safety risks.[1][2]
Module 2: Critical Process Parameters (CPPs) & Troubleshooting
This section addresses specific failure modes reported by our users during scale-up attempts.
Issue 1: Runaway Exotherm During Addition
Context: In Route B (
-
User Question: "I added pyrrolidine to the reaction vessel at room temperature, and the temperature spiked by 40°C, causing solvent boil-off. How do I control this?"
-
Expert Diagnosis: Pyrrolidine acts as both a nucleophile and a base.[1][2][3] The reaction kinetics are second-order.[1][2][3] Adding neat amine to a concentrated electrophile solution creates a localized "hot spot" that accelerates the rate exponentially.[3]
-
Solution:
-
Dilution: Dilute pyrrolidine in the reaction solvent (e.g., THF or Acetonitrile) (1:1 v/v) before addition.
-
Dosing Control: Use a dropping funnel or peristaltic pump.[1][2][3] Maintain internal temperature
during addition. -
Heat Sink: Use an active chiller, not just an ice bath, as ice baths lose efficiency as the ice melts during long additions.[1][3]
-
Issue 2: Regioselectivity & Impurity Formation
Context: 2,5-Dibromothiazole has two electrophilic sites.
-
User Question: "I am seeing ~10% of a byproduct by HPLC. Is this the 5-substituted isomer?"
-
Expert Diagnosis: It is likely the 2,5-bis(pyrrolidin-1-yl)thiazole (double substitution) or unreacted starting material.[1][2][3] The C2 position is significantly more electrophilic than C5 due to the adjacent nitrogen (similar to pyridine chemistry), so C5-monosubstitution is rare under mild conditions. However, excess heat or excess pyrrolidine drives C5 substitution.[1][3]
-
Solution:
Issue 3: Oil Formation / Crystallization Failure
Context: The product often isolates as a viscous oil or low-melting solid.[1][2][3]
-
User Question: "My product is an oil. I cannot filter it, and column chromatography is too expensive for this 200g batch."
-
Expert Diagnosis: The free base of 5-bromo-2-(pyrrolidin-1-yl)thiazole has a low melting point.[1][2][3] Small amounts of residual solvent or pyrrolidine prevent lattice formation.[2][3]
-
Solution:
-
Salt Formation: Convert the product to the Hydrochloride (HCl) or Oxalate salt .[3]
-
Protocol: Dissolve the crude oil in EtOAc. Add 1.05 eq of 4M HCl in Dioxane dropwise.[2][3] The salt will precipitate immediately as a white, filterable solid.[3] This also purifies the compound, as impurities often remain in the mother liquor.[3]
-
Module 3: Detailed Experimental Protocol (Route B)
Objective: Synthesis of 100g of 5-Bromo-2-(pyrrolidin-1-yl)thiazole via
Reagents:
Step-by-Step Procedure:
-
Setup: Charge a 2L 3-neck round-bottom flask with 2,5-Dibromothiazole (100g, 0.41 mol) and Acetonitrile (800 mL) . Equip with a mechanical stirrer, internal temperature probe, and reflux condenser.[1][3]
-
Cooling: Cool the solution to
using a chiller. -
Addition: Add Pyrrolidine (61.4g, 0.86 mol) dropwise over 60 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (
). Stir for 4-6 hours. -
Quench & Work-up:
-
Purification (Crystallization):
Data Summary Table
| Parameter | Specification | Reason |
| Appearance | Off-white to yellow solid | Dark color indicates oxidation of pyrrolidine.[1][2][3] |
| Yield | 85 - 92% | Losses usually occur during mother liquor separation.[1][2][3] |
| Purity (HPLC) | > 98% a/a | Critical for subsequent cross-coupling steps.[2][3] |
| Regioisomer | < 0.5% | C5-substituted isomer is difficult to remove later.[1][2][3] |
Module 4: Work-up Logic & Safety
Handling large volumes of halogenated heterocycles requires strict adherence to safety protocols.[2][3]
Work-up Decision Tree
Figure 2: Standard work-up flow to minimize emulsion formation and product loss.
Safety Hazards (GHS Classification)
-
2,5-Dibromothiazole: Acute Tox. 4 (Oral), Skin Irrit. 2.[1][2][3]
-
Pyrrolidine: Flammable Liquid 2, Skin Corr.[1][3] 1A (Causes severe burns).[2][3] Handle only in a fume hood.
-
5-Bromo-2-(pyrrolidin-1-yl)thiazole: Warning.[1][2][3] H302 (Harmful if swallowed), H315 (Causes skin irritation).[2][3]
References
-
PubChem. (n.d.).[2][3] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (Compound). National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1][3]
-
Bunnett, J. F. (1951).[1][2][3] Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412.[1][3] (Foundational text on
mechanism and activation of heteroocycles). -
Mitchell, D., & Koenig, T. M. (1995).[1][3] N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. (Supports the viability of Route A if displacement is not selected).[3]
-
World Intellectual Property Organization. (2007).[2][3] WO2007137962A1 - Thiazole derivatives.[1][2][3] (Patent identifying the utility of 5-bromo-thiazol-2-yl scaffolds in drug development). [Link][2][3]
Sources
How to improve the solubility of thiazole-based compounds
Technical Support Center: Optimizing Solubility of Thiazole-Based Compounds
Introduction: The Thiazole Paradox
As researchers, we often turn to the thiazole ring for its bioisosteric utility and metabolic stability. However, its physicochemical profile presents a distinct "solubility paradox." The thiazole ring itself is aromatic and planar, contributing to high lattice energy (high melting point) and moderate lipophilicity (LogP). Crucially, the nitrogen atom is weakly basic (pKa ~2.5), rendering standard salt formation strategies with weak counter-ions ineffective.
This guide moves beyond generic advice, offering a targeted technical roadmap to solubilize thiazole derivatives without compromising biological potency.
Part 1: Molecular Design (The "Source" Fix)
Q: My thiazole lead has a LogP > 4.0 and poor aqueous solubility. How can I modify the core without losing potency?
A: High lipophilicity in thiazoles is often driven by the "grease" attached to the C2 and C4/C5 positions. You must lower the LogP while maintaining the pharmacophore.
-
Strategy 1: The "Escape from Flatland": Thiazoles promote planar stacking, which increases crystal lattice energy (making the solid hard to break apart). Introduce sp3-hybridized centers (e.g., converting a phenyl substituent to a saturated heterocycle like piperidine or morpholine) to disrupt this planarity. This lowers the melting point (
), which directly correlates with increased solubility according to the General Solubility Equation (GSE).[1] -
Strategy 2: Polarity Injection: Introduce polar groups at the C2 position. If your SAR tolerates it, replace a hydrophobic alkyl group with an amine, alcohol, or a solubilizing tail (e.g., N-methylpiperazine).
-
Strategy 3: Scaffold Hopping: If the thiazole nitrogen is not a critical hydrogen bond acceptor, consider isosteres like oxazole (more water-soluble) or imidazole (higher pKa, easier salt formation), though this alters the electronic profile significantly.
Q: I tried making a hydrochloride salt, but it hydrolyzes or disproportionates in water. Why?
A: This is a classic thiazole issue. The conjugate acid of thiazole has a pKa of ~2.5.[2]
-
The Mechanism: For a salt to be stable in water, the
(pKa of base - pKa of acid) generally needs to be > 2-3. Since thiazole is such a weak base, even strong acids like HCl may form salts that are hygroscopic or unstable in solution, leading to the "free base" precipitating out (disproportionation). -
The Fix:
-
Switch to Super-Strong Acids: Try sulfonic acids (Methanesulfonic, Toluenesulfonic) which have lower pKa values than HCl, potentially forming a tighter ion pair.
-
Abandon Salts for Cocrystals: If the pKa is < 3.0, salt formation is risky. Screen for cocrystals using conformers like fumaric acid, succinic acid, or resorcinol. These rely on hydrogen bonding networks rather than proton transfer.
-
Part 2: Formulation Strategies (The "Delivery" Fix)
Q: My compound is soluble in DMSO but crashes out immediately upon dilution into aqueous media. How do I fix this?
A: This "crash-out" phenomenon suggests your compound is essentially water-insoluble and you are operating in a metastable supersaturated state.
-
Immediate Triage: Stop using pure DMSO stocks for biological assays if possible. The DMSO creates a "solvent drag" that artificially solubilizes the compound until the water ratio becomes too high.
-
Solution: Cyclodextrin Complexation: Thiazoles fit well into the hydrophobic cavity of
-Cyclodextrins (e.g., HP- -CD or SBE- -CD). The aromatic ring sequesters inside the torus, while the hydrophilic exterior interacts with water.-
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water/buffer. Add your compound in excess. Sonicate for 30 mins, then shake for 24h. Filter and analyze. This often yields a 10-100x solubility increase over buffer alone.
-
Q: Can I use pH adjustment to solubilize my thiazole?
A: Only in specific ranges.
-
Acidic pH: Since the pKa is ~2.5, you would need a pH < 1.5 to fully protonate the thiazole nitrogen and achieve significant solubility enhancement. This is too acidic for most biological assays or IV formulations.
-
Basic pH: Unless you have an acidic substituent (like a carboxylic acid or phenol) elsewhere on the molecule, raising pH will not help and may induce hydrolysis if esters are present.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Assay Buffer | Compound is a "Brick dust" molecule (High | 1. Switch to a pre-formulated stock (e.g., PEG400/Ethanol/Water).2. Use a kinetic solubility protocol (add stock to buffer under stirring). |
| Hygroscopic Solid | Salt formed with a counter-ion that is too weak or mismatched. | 1. Switch from HCl to Mesylate or Tosylate.2. Revert to free base and use a solid dispersion (HME). |
| Low Oral Bioavailability | Dissolution rate limited (Class II) or Permeability limited (Class III/IV). | Class II: Micronize particle size or use lipid-based formulations (SEDDS).Class IV: Structural modification required. |
| Variable Assay Results | Micro-precipitation (invisible to naked eye). | Measure solubility using Nephelometry or dynamic light scattering (DLS) to detect nano-aggregates. |
Part 4: Experimental Protocols
Protocol A: Thermodynamic Solubility Screen (Shake-Flask Method)
Standard for determining equilibrium solubility.
-
Preparation: Weigh 2-5 mg of solid compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 500
L of the target media (e.g., pH 7.4 PBS, pH 1.2 SGF, or 20% HP- -CD). -
Equilibration: Cap tightly. Shake at 37°C (or room temp) for 24 to 48 hours.
-
Tip: Visual check—if all solid dissolves, add more compound until a suspension persists.
-
-
Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22
m PVDF filter (pre-saturated to avoid drug adsorption). -
Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve prepared in organic solvent (e.g., MeOH).
Protocol B: Salt/Cocrystal Screening for Weak Bases
Tailored for Thiazoles (pKa ~2.5).
-
Acid Selection:
-
Group A (Strong Acids): Methanesulfonic, Toluenesulfonic, Sulfuric (0.5 eq).
-
Group B (Cocrystal Formers): Fumaric, Succinic, Gentisic, Saccharin.
-
-
Solvent System: Use Acetone, Ethanol, or Isopropanol (avoid water initially to prevent disproportionation).
-
Procedure:
-
Dissolve free base in minimal hot solvent.
-
Add acid/co-former (1:1 molar ratio) dissolved in the same solvent.
-
Cool slowly to 4°C.
-
If no precipitate: Add anti-solvent (Heptane or MTBE).
-
-
Analysis: Analyze solids by XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to confirm a new phase vs. physical mixture.
Part 5: Visual Decision Guides
Figure 1: Solubility Optimization Decision Tree
Caption: Decision matrix for selecting chemical vs. formulation strategies based on physicochemical properties.
Figure 2: Formulation Development Workflow
Caption: Workflow for selecting the optimal delivery vehicle based on administration route.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Jain, S., et al. (2021). Solubility enhancement opportunities using conventional approaches.[3][4] Ascendia Pharmaceutical Solutions.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews.
-
Serajuddin, A. T. (2007).[6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Kashyap, A., et al. (2024).[7] A review on thiazole based compounds and its pharmacological activities. Wisdom Library.
Sources
Validation & Comparative
Definitive Structural Validation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole: SC-XRD vs. Spectroscopic Alternatives
Content Type: Publish Comparison Guide Subject: Structural Elucidation of Thiazole Intermediates Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists
Executive Summary: The Case for Absolute Certainty
In the synthesis of aminothiazole scaffolds—critical pharmacophores in kinase inhibitors and antifungals—regioselectivity is a persistent challenge. Specifically, the bromination of 2-(pyrrolidin-1-yl)thiazole to yield 5-bromo-2-(pyrrolidin-1-yl)thiazole relies on electrophilic aromatic substitution (SEAr). While electronic effects favor the C5 position, variations in temperature, solvent, or reagents can lead to C4-isomers or poly-halogenated byproducts.
This guide compares the industry "workhorse" (NMR) against the "gold standard" (Single Crystal X-Ray Diffraction - SC-XRD). While NMR provides rapid connectivity data, it often fails to definitively distinguish regioisomers in electron-deficient heteroaromatics where proton signals are sparse. SC-XRD is the only method that provides absolute 3D structural confirmation, bond metrics, and packing data essential for downstream structure-activity relationship (SAR) modeling.
Technical Comparison: SC-XRD vs. NMR/MS
The following matrix objectively evaluates the performance of SC-XRD against standard spectroscopic methods for this specific thiazole derivative.
Performance Matrix
| Feature | SC-XRD (Crystallography) | NMR ( | HRMS (Mass Spec) |
| Primary Output | Absolute 3D Structure & Packing | Connectivity & Electronic Environment | Molecular Formula & Mass |
| Regioisomer Certainty | Definitive (Direct visualization of Br at C5) | Inferential (Dependent on C4-H chemical shift) | None (Isomers have identical mass) |
| Data Acquisition Time | Hours to Days (Crystal growth dependent) | Minutes | Seconds |
| Sample Recovery | Non-destructive (Crystal remains) | Non-destructive | Destructive |
| Structural Insight | Bond lengths (Å), Torsion angles (°) | J-coupling (Hz), Through-space (NOE) | Fragmentation patterns |
| Ambiguity Risk | < 1% (if | Moderate (Solvent shifts can obscure C4-H) | High (Cannot distinguish 4-Br vs 5-Br) |
The "Silent Proton" Problem in NMR
For 5-bromo-2-(pyrrolidin-1-yl)thiazole , the introduction of bromine at C5 removes the C5-proton. This leaves only one aromatic proton (at C4) on the thiazole ring.
-
The Ambiguity: In
H NMR, a singlet appears. Without a reference standard for the C4-isomer, confirming the bromine is at C5 (vs. C4) relies purely on chemical shift prediction, which can be inaccurate due to the shielding effect of the pyrrolidine ring. -
The X-Ray Advantage: SC-XRD does not rely on protons. It maps electron density, clearly showing the heavy Bromine atom attached to C5 with a characteristic bond length.
Validation Workflow
The following diagram illustrates the decision logic and experimental workflow for validating the structure.
Figure 1: Strategic workflow for structural validation. The diamond node highlights the critical decision point where NMR ambiguity necessitates Crystallography.
Experimental Protocols
A. Crystal Growth: Vapor Diffusion Method
To obtain X-ray quality crystals of 5-bromo-2-(pyrrolidin-1-yl)thiazole, the Vapor Diffusion technique is superior to simple evaporation, as it allows for slower, more ordered lattice formation.
Reagents:
-
Solvent (Good): Dichloromethane (DCM) or Ethyl Acetate.
-
Anti-solvent (Poor): n-Hexane or Pentane.
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of the purified compound in a minimal amount (0.5–1.0 mL) of DCM in a small inner vial (GC vial size). Ensure the solution is clear and particle-free (filter if necessary).
-
Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).
-
Anti-solvent Addition: Carefully add 3–5 mL of n-Hexane to the outer vial. Do not allow the hexane to spill into the inner vial.
-
Equilibration: Cap the outer vial tightly. The volatile DCM will slowly diffuse out, and hexane will diffuse in, gradually lowering solubility.
-
Observation: Store at room temperature (20°C) or 4°C. Prismatic crystals should form within 24–72 hours.
B. Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a MiTeGen loop using cryo-oil.
-
Temperature: Collect data at 100 K (using a nitrogen stream) to reduce thermal motion (atomic displacement parameters) and improve resolution.
-
Radiation: Mo-K
( = 0.71073 Å) is preferred to minimize absorption effects from the heavy Bromine atom, though modern software corrects well for Cu-K .
Data Interpretation: The "Smoking Gun" Metrics
When the structure is solved, specific geometric parameters serve as the self-validating evidence of the correct structure.
Key Bond Metric Comparison
The following table compares "Expected" values (derived from the Cambridge Structural Database, CSD) with typical "Observed" values for a valid 5-bromo-2-aminothiazole structure.
| Parameter | Bond | Expected Range (CSD)* | Significance |
| C-Br Length | C(5)-Br | 1.86 – 1.90 Å | Confirms covalent bonding of Br at C5. A C-H bond would be invisible to X-ray at this resolution, but Br is electron-dense. |
| C-N Length | C(2)-N(pyr) | 1.32 – 1.35 Å | Shorter than a single bond (1.47 Å), indicating significant double-bond character due to resonance between the pyrrolidine lone pair and the thiazole ring. |
| Geometry | N(pyr) | Planar (Sum of angles | The nitrogen atom of the pyrrolidine should be |
*Expected ranges based on CSD averages for 2-amino-5-bromothiazoles [1].
Visualizing the Resonance
The crystallography will likely reveal that the pyrrolidine ring is coplanar (or nearly coplanar) with the thiazole ring. This structural insight explains the reduced nucleophilicity of the pyrrolidine nitrogen—a critical factor if this molecule is used in further coupling reactions.
Figure 2: Electronic interaction map. The X-ray structure validates this pathway by showing C2-N bond shortening.
Conclusion
While NMR remains the daily tool for reaction monitoring, SC-XRD is the requisite method for the structural validation of 5-bromo-2-(pyrrolidin-1-yl)thiazole . The ambiguity of proton-sparse heteroaromatics makes spectroscopic assignment risky. By obtaining a crystal structure, researchers validate not just the regiochemistry (Br at C5), but also the electronic state (conjugation) of the molecule, providing a solid foundation for subsequent drug development steps.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
- Bragg, W. L. (1913). The Diffraction of Short Electromagnetic Waves by a Crystal. Proceedings of the Cambridge Philosophical Society, 17, 43–57.
-
Holo, H. (2019). Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. IUCrData, 4(4), x190466. [Link] (Analogous structure for bond length comparison).
-
PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole (CID 45787555).[3] National Library of Medicine. [Link]
Sources
Comparative SAR Guide: 2-(Pyrrolidin-1-yl)thiazole Scaffolds in Medicinal Chemistry
Primary Application: Histamine H
Executive Summary & Scaffold Analysis
The 2-(pyrrolidin-1-yl)thiazole moiety represents a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) modulation. Unlike flexible open-chain amines, the pyrrolidine ring provides conformational restriction of the basic nitrogen, while the thiazole core serves as a bioisostere for imidazole—eliminating the CYP450 inhibition liabilities often associated with the latter.
This guide objectively compares the 2-(pyrrolidin-1-yl)thiazole scaffold against its primary alternatives: the Piperidine analog (expanded ring) and the Open-Chain (Diethylamine) analog.
Why This Scaffold?
-
Basicity (
~8.5–9.5): The pyrrolidine nitrogen is sufficiently basic to form a critical salt bridge with Aspartic Acid (Asp3.32) in the H R binding pocket. -
Lipophilic Ligand Efficiency (LLE): The compact size of the pyrrolidine ring often yields superior LLE compared to bulkier piperidine analogs.
-
Metabolic Stability: While susceptible to
-oxidation, it generally offers better stability than open-chain diethylamines which undergo rapid N-dealkylation.
Biological Mechanism: H R Inverse Agonism[1]
The primary utility of this scaffold is blocking the constitutive activity of the Histamine H
Figure 1: Mechanism of Action. The scaffold acts as an inverse agonist, preventing
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this molecule is tripartite. Below is a comparative analysis of the "Head Group" (Zone 1), which is the defining feature of this guide.
Zone 1: The Basic Head Group (Comparison)
| Feature | Pyrrolidine (5-membered) | Piperidine (6-membered) | Diethylamine (Open) |
| Conformation | Rigid (Envelope) . Locks the N-lone pair vector for optimal H-bonding. | Semi-Rigid (Chair) . Bulkier; introduces steric clashes in narrow pockets. | Flexible . High entropic penalty upon binding. |
| Selectivity | High H | Dual Affinity . Often binds Sigma-1 ( | Low . Promiscuous binding to other aminergic GPCRs. |
| Metabolic Risk | Moderate.[1] Susceptible to lactam formation ( | Moderate/High.[2] Susceptible to oxidation and ring opening. | High. Rapid N-dealkylation. |
| Potency ( | < 10 nM (Typical for optimized leads). | < 20 nM (Comparable, but lower LLE). | > 100 nM (Generally weaker). |
Expert Insight: While piperidine analogs are often equipotent at H
Zone 2: The Thiazole Core
The 2-position attachment of the nitrogen is critical.
-
Thiazole vs. Oxazole: Thiazole sulfur is more lipophilic and less electronegative than oxygen, improving brain penetration (Blood-Brain Barrier permeability).
-
Thiazole vs. Pyridine: The 5-membered thiazole ring introduces a distinct bond angle that orients the "Tail" (Zone 3) differently than a 6-membered pyridine, often resulting in a "bent" conformation preferred by H
R.
Comparative Experimental Data
The following table summarizes the inhibitory constants (
Table 1: Influence of the Basic Head Group on H
| Compound ID | Basic Head Group (R1) | Linker/Tail (R2) | Selectivity Note | |
| A-1 (Focus) | Pyrrolidin-1-yl | 4-(4-chlorophenyl) | 4.2 ± 0.5 | High H |
| A-2 | Piperidin-1-yl | 4-(4-chlorophenyl) | 8.1 ± 1.2 | increased Sigma-1 affinity. |
| A-3 | Diethylamino | 4-(4-chlorophenyl) | 125.0 ± 15 | Low potency (entropic penalty). |
| A-4 | Morpholin-4-yl | 4-(4-chlorophenyl) | > 1000 | Loss of basicity ( |
| B-1 (Optimized) | 2-Methylpyrrolidin-1-yl | 4-(4-chlorophenyl) | 1.8 ± 0.3 | Methyl group locks conformation further. |
Data synthesized from trends in Lazewska et al. [2] and broad SAR literature.
Synthesis Protocol: The Hantzsch Thiazole Method[4][5][6]
To validate this SAR, you must synthesize the core scaffold. The Hantzsch Thiazole Synthesis is the industry standard for generating 2-aminothiazoles.
Protocol:
-
Reagents: Thiourea derivative (1.0 eq),
-bromoacetophenone derivative (1.0 eq), Ethanol (solvent). -
Procedure:
-
Dissolve the specific pyrrolidine-1-carbothioamide in absolute ethanol.
-
Add the
-bromo ketone dropwise at room temperature. -
Reflux for 2–4 hours (monitor by TLC).
-
Cool to precipitate the hydrobromide salt or neutralize with
to isolate the free base.
-
Expert Caution: 2-(pyrrolidin-1-yl)thiazoles can be temperature sensitive .[3] Some derivatives show decomposition if stored at room temperature for >48 hours [3]. Store purified compounds at -20°C under argon.
Figure 2: Synthetic route via modified Hantzsch cyclization.
Expert Recommendations
-
Metabolic Blocking: The pyrrolidine ring is a metabolic hotspot. To improve half-life (
), consider adding a fluorine atom or a methyl group to the 2-position of the pyrrolidine ring (Compound B-1 in Table 1). This blocks -oxidation without destroying H R binding. -
Assay Validation: When testing these compounds, always use Thioperamide or Pitolisant as positive controls in your binding assay to normalize
values across batches. -
Solubility: These analogs are lipophilic. For biological assays, dissolve in 100% DMSO to create a stock, then dilute to <1% DMSO for the final assay buffer to prevent receptor denaturation.
References
-
G. Latacz, et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2022.[4] Link
-
D. Łażewska, et al. "Novel naphthyloxy derivatives – potent histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 2018.[5] Link
-
M. D'Agostino, et al. "Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks." Tetrahedron, 2017.[6] Link[6]
-
R. Guryn, et al. "Synthesis and Preliminary Pharmacological Investigation of Thiazole-Type Histamine H3-Receptor Antagonists." Medicinal Chemistry, 2017.[2][3][5] Link
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Thiazole Derivatives vs. Standard Antibiotics
Executive Summary: The Strategic Pivot to Thiazoles
In the context of escalating antimicrobial resistance (AMR), standard antibiotic classes (fluoroquinolones,
This guide provides a technical comparison of thiazole efficacy versus standard antibiotics, supported by experimental data, mechanistic insights, and validated protocols for replication.
Mechanistic Divergence: Why Thiazoles Outperform
To understand efficacy, we must analyze the target interaction. Standard fluoroquinolones (e.g., Ciprofloxacin) stabilize the DNA-Gyrase cleavage complex. Resistance arises when the gyrA subunit mutates.[1] Thiazole derivatives circumvent this by targeting the gyrB subunit, which is structurally conserved and essential for the ATPase activity required for DNA supercoiling.[1]
Mechanism of Action Flowchart
The following diagram illustrates the distinct inhibitory pathways of Thiazoles vs. Ciprofloxacin.
Figure 1: Mechanistic differentiation showing Thiazole targeting of the conserved GyrB ATP-binding pocket, bypassing GyrA-mediated resistance common in fluoroquinolones.
Comparative Efficacy Data
The following data aggregates recent experimental findings comparing novel thiazole derivatives against standard-of-care antibiotics.
Table 1: MIC Comparison against Multidrug-Resistant Strains
Data synthesized from recent high-impact studies (2021-2024).
| Compound Class | Specific Derivative | Target Strain | MIC (µM) | Reference Drug | Ref MIC (µM) | Fold Improvement |
| Thiazolidine-Cipro Hybrid | Compound 3l | S. aureus (ATCC 6538) | 0.22 | Ciprofloxacin | 5.49 | 25x |
| Thiazolidine-Cipro Hybrid | Compound 3a | MRSA (AUMC 261) | 0.005 | Ciprofloxacin | >10.0 | >2000x |
| Benzothiazole | Compound 16c | S. aureus | 25.0 | Ampicillin | >64.0 | >2.5x |
| Benzothiazole | Compound 107b | S. cerevisiae | 1.6 | Ampicillin | >64.0 | 40x |
| Aminothiazole | Compound 4b | S. typhimurium | 25-50 | Streptomycin | 25-50 | Equipotent |
Key Insight: The hybridization of thiazolidinone rings with fluoroquinolone backbones (e.g., Compound 3l) creates a "dual-action" pharmacophore. While the fluoroquinolone moiety attempts to bind GyrA, the thiazole ring creates additional hydrogen bonding within the GyrB pocket, restoring efficacy even in strains with mutated GyrA.
Structure-Activity Relationship (SAR) Analysis
To design effective thiazole derivatives, researchers must adhere to specific structural requirements validated by the data above.
-
Position 2 Substitution (The Anchor):
-
Requirement: An amine or hydrazone linker at Position 2 is critical.
-
Causality: This group acts as a Hydrogen Bond Donor (HBD) to Asp73 in the GyrB active site.
-
-
Position 4/5 Substitution (The Hydrophobic Clamp):
-
Requirement: Aromatic rings (phenyl, naphthyl) with electron-withdrawing groups (Cl, NO₂, F).
-
Causality: These groups enhance lipophilicity (LogP) for cell wall penetration and facilitate
- stacking interactions with Tyr109 .
-
-
The Thiazole Core (The Scaffold):
-
Requirement: The Sulfur atom must remain unoxidized.
-
Causality: The lone pairs on the Nitrogen and Sulfur atoms are essential for orienting the molecule within the ATP-binding cleft.
-
Experimental Protocol: Self-Validating Evaluation System
To objectively compare a new thiazole derivative against a standard antibiotic, use this standardized workflow. This protocol ensures that observed efficacy is due to antimicrobial activity and not solvent toxicity or experimental error.
Workflow Visualization
Figure 2: Validated workflow from synthesis to toxicity screening. Note the critical checkpoint at DMSO concentration to prevent false positives.
Detailed Protocol: Broth Microdilution Assay (CLSI Standards)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of Thiazole Derivative X vs. Ciprofloxacin.
-
Preparation of Inoculum:
-
Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Validation Step: Dilute 1:100 to achieve final assay concentration of
CFU/mL. Failure to dilute results in an inoculum effect that artificially raises MIC.
-
-
Compound Dilution:
-
Dissolve Thiazole derivative in 100% DMSO.
-
Perform serial 2-fold dilutions in MHB across a 96-well plate.
-
Critical Constraint: Final DMSO concentration in the well must be
. Higher DMSO levels are toxic to bacteria and invalidate the comparison.
-
-
Incubation & Readout:
-
Incubate at 37°C for 16–20 hours.
-
Endpoint Definition: The MIC is the lowest concentration showing no visible turbidity .
-
Verification: Add 20 µL of Resazurin dye (0.01%). A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacteria. Blue = Effective Inhibition.
-
-
Cytotoxicity Counter-Screen (Selectivity Index):
-
Run an MTT assay on HEK293 (human kidney) cells using the same concentrations.
-
Calculate Selectivity Index (
). -
Standard: An efficacious drug candidate should have an SI > 10.
-
References
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021).[1][2]
-
Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Scientific Reports. (2021).
-
Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Chemical Reviews. (2023).[3]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. (2020).
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents. Molecules. (2023).
Sources
Cytotoxicity Evaluation of New Thiazole-Based Pyrrolidine Derivatives: A Comparative Technical Guide
Executive Summary
This guide provides a technical evaluation of novel thiazole-based pyrrolidine derivatives, a class of hybrid pharmacophores designed to overcome the limitations of traditional chemotherapeutics. By fusing the lipophilic, electron-withdrawing nature of the thiazole ring (essential for biological target binding) with the pharmacokinetic stability of the pyrrolidine scaffold , these derivatives demonstrate enhanced selectivity against carcinoma cell lines (e.g., MCF-7, HCT-116) compared to standard agents like Doxorubicin.
This document serves as a comparative analysis and procedural handbook for researchers assessing these compounds via cytotoxicity assays (MTT) and mechanistic validation (Flow Cytometry).[1]
Structural Rationale: The Thiazole-Pyrrolidine Advantage
The clinical failure of many potent cytotoxic agents often stems from poor solubility or lack of selectivity (low Selectivity Index). The thiazole-pyrrolidine hybrid strategy addresses these specific bottlenecks:
-
Thiazole Moiety (The Warhead): Acts as a bioisostere of the imidazole ring, facilitating hydrogen bonding and π-π stacking with biological targets such as tubulin or receptor tyrosine kinases (VEGFR/EGFR) .
-
Pyrrolidine Ring (The Carrier): Improves water solubility and metabolic stability, reducing the rapid clearance often seen with pure thiazole compounds.
Mechanism of Action (Pathway Visualization)
These hybrids typically function as dual-action inhibitors , targeting tubulin polymerization while simultaneously triggering the intrinsic apoptotic pathway.
Figure 1: Dual-mechanism pathway where the hybrid molecule disrupts microtubule dynamics and kinase signaling, converging on apoptotic cell death.[1]
Comparative Performance Analysis
The following data synthesizes performance metrics of representative Thiazole-Pyrrolidine (TP) derivatives against the Standard of Care (SoC), Doxorubicin.
Key Metric Definitions
-
IC50 (µM): Concentration required to inhibit 50% of cell growth.[1][2] Lower is more potent.[1]
-
Selectivity Index (SI):
. An SI > 3.0 indicates a highly selective drug with a wider therapeutic window.[1]
Data Comparison Table
| Feature | Thiazole-Pyrrolidine Hybrid (TP-4)* | Doxorubicin (Standard Control) | Interpretation |
| Potency (MCF-7 Breast Cancer) | 1.21 ± 0.15 µM | 0.98 ± 0.10 µM | Comparable potency to SoC. |
| Potency (HCT-116 Colon Cancer) | 2.45 ± 0.30 µM | 1.50 ± 0.20 µM | Slightly lower potency, but effective. |
| Toxicity (VERO Normal Cells) | > 50.0 µM | 4.20 ± 0.50 µM | CRITICAL DIFFERENCE. |
| Selectivity Index (SI) | > 41.3 | ~ 4.3 | Hybrid is significantly safer for normal tissue.[1] |
| Solubility (LogP) | 2.8 (Moderate) | 1.3 (Hydrophilic) | Hybrid penetrates membranes efficiently.[1] |
| Mechanism | Tubulin + VEGFR Inhibition | DNA Intercalation | Hybrid targets specific proteins, not just DNA. |
*Data represents synthesized averages from recent high-impact studies on thiazole-pyrrolidine scaffolds [1][2].
Expert Insight: While Doxorubicin exhibits slightly higher raw potency (lower IC50), its toxicity to normal cells (VERO line) is a major clinical limitation.[1] The TP-4 hybrid demonstrates a "Safety-First" profile, maintaining cytotoxic efficacy while drastically reducing off-target damage.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following standardized protocols. These workflows include critical "Stop/Go" checkpoints to ensure data integrity.
A. MTT Cytotoxicity Assay (Optimized)
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to insoluble formazan.[3]
Workflow Diagram:
Figure 2: Step-by-step MTT assay workflow for high-throughput screening.[1][3]
Detailed Protocol:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. -
Treatment: Add the thiazole-pyrrolidine derivative at concentrations ranging from 0.1 to 100 µM.
-
Control: Include DMSO vehicle control (< 0.5% v/v) and Doxorubicin (positive control).[1]
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[1]
-
Measurement: Read OD at 570 nm (reference 630 nm).
Troubleshooting (Causality):
-
Issue: High background in blank wells.[1]
-
Cause: Phenol red interference or protein precipitation.[1]
-
Fix: Use phenol-red free media or subtract blank absorbance rigorously [3].[1]
B. Apoptosis Detection (Annexin V-FITC/PI)
Rationale: To confirm if the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) rather than uncontrolled necrosis.
-
Staining: Harvest treated cells and wash with PBS.[1] Resuspend in Binding Buffer.[1]
-
Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).[1]
-
Flow Cytometry Analysis:
Expected Result for Thiazole Hybrids: A significant shift from Q3 to Q4/Q2 indicates successful apoptotic induction, a hallmark of effective anticancer agents [4].
References
-
Structure-Activity Relationship of Thiazole-Pyrrolidine Hybrids Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses the SAR and anticancer activity of pyrrolidine derivatives. URL:[Link]
-
Thiazole Derivatives as Anticancer Agents: Mechanisms and SAR Source: Bentham Science / PubMed Context:[1] Comprehensive review of thiazole derivatives inducing apoptosis and disturbing tubulin assembly.[4] URL:[Link]
-
Selectivity Index (SI) Calculation and Significance Source: MDPI Context: Methodology for calculating SI to determine drug safety profiles. URL:[Link][1]
Sources
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. clyte.tech [clyte.tech]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Silico Profiling of Thiazole Scaffolds: Docking Scores & Binding Dynamics Across Therapeutic Targets
Executive Summary: The Thiazole Advantage
In the landscape of medicinal chemistry, the thiazole ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its high aromaticity, ability to form hydrogen bonds (via the nitrogen acceptor and sulfur
This guide provides an objective, data-driven comparison of thiazole analogs against three critical enzyme targets: EGFR Kinase (Oncology), DNA Gyrase (Antimicrobial), and Acetylcholinesterase (Neurodegenerative). We synthesize experimental docking scores with mechanistic insights to validate the therapeutic potential of these derivatives.
Methodological Framework: The In Silico Pipeline
To ensure reproducibility and scientific integrity, the data presented herein is derived from standardized molecular docking protocols (primarily AutoDock Vina and Schrödinger Glide). The workflow below illustrates the critical checkpoints required for a self-validating computational experiment.
Figure 1: Validated Molecular Docking Workflow
Caption: Standardized workflow ensuring high-fidelity docking results. The validation step (RMSD < 2.0 Å) is critical for establishing protocol trustworthiness.
Case Study I: EGFR Kinase Inhibitors (Oncology)
Target: Epidermal Growth Factor Receptor (EGFR) Clinical Relevance: Non-Small Cell Lung Cancer (NSCLC) Standard of Care: Erlotinib, Osimertinib
Thiazole derivatives frequently target the ATP-binding pocket of the EGFR kinase domain. Recent studies highlight that thiazole-fused quinazolines and thiazolyl-pyrazolines can outperform standard inhibitors by exploiting specific hydrophobic pockets (Leu694, Leu820) and forming key hydrogen bonds with Met769 .
Comparative Data: Thiazole Analogs vs. Standards
| Compound Class | Lead Analog | Docking Score (kcal/mol) | Reference Standard | Standard Score (kcal/mol) | Key Interactions | Source |
| Thiazolyl-Pyrazoline | Compound 7g | -11.14 | Erlotinib | -10.86 | H-bond: Met769; Hydrophobic: Leu694 | [1] |
| Quinazoline-Thiazole | Compound 4i | -9.10 * | Osimertinib | -8.21 | H-bond: Cys781, Gly857, Thr903 | [2] |
| Thiadiazole-Amine | Compound SP33 | -9.80 | Erlotinib | -7.50 | H-bond: Met793; Pi-Alkyl: Lys745 | [3] |
*Note: Scores normalized to Vina scale where applicable. Lower negative values indicate stronger binding affinity.
Mechanistic Insight: The superior performance of Compound 4i is attributed to its ability to form a "pincer" interaction with Cys781 and Thr903 , stabilizing the active conformation more effectively than the mono-dentate interaction typical of first-generation inhibitors.
Case Study II: DNA Gyrase B Inhibitors (Antimicrobial)
Target: Bacterial DNA Gyrase (Subunit B)[1][2][3] Clinical Relevance: Multi-Drug Resistant (MDR) Bacterial Infections Standard of Care: Novobiocin, Ciprofloxacin
Thiazoles are designed to compete with ATP at the ATPase active site of the GyrB subunit. The sulfur atom often engages in
Comparative Data: Thiazole Analogs vs. Standards
| Compound Class | Lead Analog | Docking Score (kcal/mol) | Target Organism | Key Residues | Source |
| Thiazole-Hydrazone | Compound T2 | -9.50 | E. coli | Asp73, Arg76, Thr165 | [4] |
| Thiourea-Thiazole | Compound 7a | -10.77 | S. aureus | Val43, Asp73, Gly77 | [5] |
| Thiadiazole Hybrid | Compound T3 | -8.10 | M. tuberculosis | Asn558, His560 | [6] |
Critical Analysis: Compound 7a's exceptional score (-10.77 kcal/mol) correlates with in vitro IC50 values (14.59 µM).[1] The docking reveals a critical H-bond network with Asp73 , a conserved residue essential for ATP hydrolysis, suggesting a mechanism of competitive inhibition.
Case Study III: Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)
Target: Acetylcholinesterase (AChE) Clinical Relevance: Alzheimer’s Disease (Symptomatic relief) Standard of Care: Donepezil, Tacrine
Dual-binding site inhibitors (targeting both Catalytic Anionic Site [CAS] and Peripheral Anionic Site [PAS]) are the gold standard. Thiazole scaffolds often act as linkers or core units that allow the molecule to span the active site gorge.
Comparative Data: Thiazole Analogs vs. Standards
| Compound Class | Lead Analog | Docking Score (kcal/mol) | Reference Standard | Standard Score (kcal/mol) | IC50 (µM) | Source |
| Thiazoloindazole | Tl45b | -12.40 | Donepezil | -11.20 | 0.071 | [7] |
| Pyrazoline-Thiazole | Compound 3g | -10.20 | Tacrine | -9.80 | 0.338 | [8] |
| Thiazolylhydrazone | Compound 2i | -11.50 | Donepezil | -11.10 | 0.028 | [9] |
Figure 2: Dual-Site Binding Mechanism (AChE)
Caption: Schematic of a thiazole hybrid spanning the AChE gorge, interacting simultaneously with the PAS and CAS regions.
Experimental Protocol: Self-Validating Docking System
To replicate the high-fidelity results cited above, use this protocol. It incorporates "Self-Validation" steps to ensure trustworthiness.
Phase 1: Preparation
-
Protein Retrieval: Download crystal structure from RCSB PDB (e.g., PDB ID: 1FGK for EGFR).
-
Clean-up: Use PyMOL to remove water molecules and heteroatoms (except the co-crystallized ligand).
-
Protonation: Add polar hydrogens using AutoDock Tools (ADT). Compute Gasteiger charges. Why? Correct charge distribution is vital for electrostatic energy calculation.
Phase 2: Grid Generation (The "Search Space")
-
Centering: Define the grid box center using the coordinates of the co-crystallized ligand.
-
Dimensions: Set box size to
points with Å spacing. -
Validation Check: Ensure the entire active site pocket is enclosed.
Phase 3: Docking & Validation (The "Trust" Step)
-
Software: AutoDock Vina 1.2.0 or higher.
-
Exhaustiveness: Set to 32 (default is 8) to increase the probability of finding the global minimum.
-
Control Experiment: Re-dock the extracted co-crystallized ligand into the protein.
-
Pass Criteria: RMSD between the docked pose and the original crystal pose must be < 2.0 Å .
-
If RMSD > 2.0 Å, the protocol is invalid. Re-optimize grid parameters.
-
Phase 4: Analysis
-
Binding Energy: Select the pose with the lowest affinity energy (most negative kcal/mol).
-
Visual Inspection: Use Discovery Studio Visualizer to map 2D interactions.[4] Look for:
-
Hydrogen Bonds (Distance < 3.5 Å).
-
Pi-Pi Stacking (Centroid distance < 5.0 Å).
-
References
-
Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment.[5] Dove Press. Link
-
National Institutes of Health (PMC). (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives. NCBI. Link
-
International Journal of Pharmaceutical Sciences. (2023). Designing, In Silico Screening and Molecular Docking Studies of Some Novel Thiadiazole Derivatives Targeting EGFR Kinase. IJPS. Link
-
Hospital Pharma Journal. (2025). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase.[6][7] HPJ. Link
-
National Institutes of Health (PMC). (2022). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives. NCBI. Link
-
MDPI. (2023). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. MDPI. Link
-
National Institutes of Health (PMC). (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors. NCBI. Link
-
ACS Publications. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles. ACS Omega. Link
-
ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents. ResearchGate.[7] Link
Sources
- 1. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcat.com [ijpcat.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 7. researchgate.net [researchgate.net]
Pharmacokinetic Evaluation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole: A Pre-Clinical Assessment Guide
Executive Summary
5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple aminothiazoles, which are often flagged as "toxicophores" due to metabolic bioactivation, this brominated derivative incorporates specific structural modifications designed to enhance metabolic stability and modulate lipophilicity.
This guide provides a technical roadmap for evaluating the pharmacokinetic (PK) profile of this compound. It contrasts the molecule with structural analogs to highlight how the 5-bromo substitution and the pyrrolidine ring synergistically influence Absorption, Distribution, Metabolism, and Excretion (ADME).
Part 1: Physicochemical Profile & In Silico Prediction
Before wet-lab evaluation, the "drug-likeness" of the scaffold must be benchmarked against its closest structural relatives. The presence of the bromine atom at the C5 position is not merely for synthetic utility (e.g., Suzuki coupling); it fundamentally alters the electronic landscape of the thiazole ring.
Comparative Physicochemical Properties
The following table contrasts the target compound with its non-halogenated parent and an acyclic amine analog to illustrate the structural impact.
| Property | Target: 5-Bromo-2-(pyrrolidin-1-yl)thiazole | Analog A: 2-(Pyrrolidin-1-yl)thiazole | Analog B: 5-Bromo-2-(diethylamino)thiazole | Implication |
| MW (Da) | ~233.1 | ~154.2 | ~235.1 | Fragment-like (<300 Da); ideal for lead optimization.[1] |
| cLogP | 2.9 (Moderate Lipophilicity) | 1.4 (Hydrophilic) | 3.2 (Higher Lipophilicity) | Bromine increases lipophilicity, improving membrane permeability but risking solubility issues.[1] |
| TPSA (Ų) | ~44 | ~44 | ~35 | <140 Ų suggests high passive oral absorption.[1] |
| H-Bond Donors | 0 | 0 | 0 | Good permeability; no penalty for desolvation energy.[1] |
| Metabolic Risk | Low (C5 Blocked) | High (C5 Open) | Moderate (N-dealkylation risk) | 5-Br blocks the primary oxidation site on the thiazole ring.[1] |
Mechanistic Insight: The "Bromine Block" Effect
Thiazoles are electron-deficient heteroaromatics.[1] In unsubstituted 2-aminothiazoles, the C5 position is highly susceptible to CYP450-mediated epoxidation.[1] This unstable epoxide often leads to ring opening, forming reactive thioureas or
Why the Target Excels: The bulky bromine atom at C5 sterically and electronically blocks this oxidation pathway, forcing metabolism to occur on the pyrrolidine ring (typically hydroxylation), which is a safer, "soft" metabolic spot.
Part 2: In Vitro Metabolic Stability (Microsomal Assay)
The definitive test for this scaffold is Microsomal Stability .[1] This assay determines the Intrinsic Clearance (
Metabolic Pathway Visualization
The diagram below illustrates the divergent metabolic fates of the target versus its unbrominated analog.
Figure 1: Comparative metabolic pathways.[1] The 5-Bromo substituent protects the thiazole core, shifting metabolism to the safer pyrrolidine ring.
Experimental Protocol: Microsomal Stability
Objective: Determine
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.[2]
-
Dilute to 1 µM working concentration in Potassium Phosphate Buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Pre-incubate 1 µM compound with liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]
-
Controls:
-
-
Sampling:
-
Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
Part 3: Permeability Assessment (PAMPA)[1]
Given the cLogP of 2.9, this compound is expected to have high passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the most cost-effective method to validate this before moving to Caco-2 cell lines.[1]
Protocol: PAMPA (Passive Diffusion)
Objective: Measure effective permeability (
-
System: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).
-
Membrane: Coat the PVDF filter of the acceptor plate with 1% Lecithin in Dodecane (mimics lipid bilayer).[1]
-
Donor Solution: Dissolve compound in PBS (pH 7.4) at 10 µM. Add to bottom wells.
-
Acceptor Solution: Add fresh PBS (pH 7.4) to top wells.
-
Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
-
Quantification:
-
Data Interpretation:
Part 4: Comparative Evaluation Workflow
To objectively rank 5-Bromo-2-(pyrrolidin-1-yl)thiazole against alternatives, follow this decision logic.
Figure 2: Decision tree for evaluating the scaffold. Failure at the Stability stage (Step 3) is the most common bottleneck for aminothiazoles.
Part 5: Conclusion & Recommendations
5-Bromo-2-(pyrrolidin-1-yl)thiazole is a superior pharmacokinetic starting point compared to unsubstituted aminothiazoles due to the metabolic blocking effect of the bromine atom.[1]
-
For Library Design: Use this scaffold if you require a lipophilic core that can cross the Blood-Brain Barrier (BBB), provided the LogP is kept under 3.5 during further substitution.[1]
-
For Lead Optimization: If microsomal stability is still low despite the bromine block, focus on the pyrrolidine ring . Substituting the pyrrolidine with 3,3-difluoropyrrolidine or 2-methylpyrrolidine often blocks the secondary metabolic soft spots, drastically improving half-life (
).
References
-
Dalvie, D. K., et al. (2002).[1] "Metabolism and bioactivation of the thiazole ring in drug discovery." Chemical Research in Toxicology.
- Context: Establishes the mechanism of thiazole ring opening and the necessity of C5 blocking.
-
Kalgutkar, A. S., et al. (2011).[1] "Metabolism-guided drug design." MedChemComm.
- Context: Discusses metabolic soft spots in pyrrolidine rings and strategies for stabiliz
-
Di, L., & Kerns, E. H. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier.[1][3][4]
- Context: Authoritative source for the PAMPA and Microsomal Stability protocols described above.
-
PubChem Compound Summary. (2024). "5-Bromo-2-(pyrrolidin-1-yl)thiazole."[1] National Center for Biotechnology Information.[1]
- Context: Verification of physicochemical properties (LogP, TPSA) and CAS registry.
Sources
Assessing the Genotoxicity of Bromo-Substituted Heterocyclic Compounds
Executive Summary
In medicinal chemistry, the substitution of a hydrogen atom with a halogen is a pivotal strategy for modulating lipophilicity, metabolic stability, and potency. However, bromo-substituted heterocycles present a unique genotoxicological profile compared to their fluoro- and chloro-analogs. While fluorine is often metabolically inert and chlorine occupies an intermediate ground, bromine’s weaker carbon-halogen bond (
This guide provides a comparative technical assessment of the genotoxic potential of bromo-heterocycles. We analyze the mechanistic divergence between bromo-, chloro-, and fluoro-substituents and provide validated protocols for assessing these risks using OECD-compliant assays.
Part 1: The Halogen Effect – Comparative SAR Analysis
The genotoxicity of heterocyclic compounds often hinges on the "softness" of the halogen substituent and its position on the scaffold. The following comparison highlights why bromo-substituted compounds often require more rigorous screening than their analogs.
Table 1: Comparative Genotoxic Risk Profile (Br vs. Cl vs. F)
| Feature | Fluoro-Analogs | Chloro-Analogs | Bromo-Analogs | Genotoxic Implication |
| Bond Strength (C-X) | High (~485 kJ/mol) | Medium (~338 kJ/mol) | Low (~276 kJ/mol) | Weaker bonds facilitate oxidative dehalogenation, potentially generating reactive radical intermediates. |
| Leaving Group Ability | Poor | Moderate | Good | Bromo-alkyl side chains are potent alkylating agents (Ames Positive), often more so than Chloro-analogs. |
| Lipophilicity ( | Low | Medium | High | High lipophilicity increases CNS penetration but also non-specific binding and cytotoxicity, confounding in vitro results. |
| Metabolic Fate | Stable; Ring hydroxylation | Ring hydroxylation or displacement | Oxidative debromination; Glutathione conjugation | Bromo-compounds are prone to forming reactive episulfonium ions (if alkyl) or quinone-methides. |
| Ames Sensitivity | Low | Moderate | High | Salmonella strains TA100 and TA1535 are highly sensitive to the alkylating potential of bromo-compounds. |
Critical Insight: In haloacetonitriles and halo-furanones, substituting chlorine with bromine consistently enhances mutagenic potency due to the superior leaving group capacity of bromine, facilitating direct DNA alkylation.
Part 2: Mechanistic Pathways of Genotoxicity
Understanding how bromo-heterocycles damage DNA is essential for selecting the right assay. Unlike direct-acting mutagens, many bromo-heterocycles (e.g., brominated indoles or quinolines) are pro-mutagens requiring metabolic activation.
Mechanism: Oxidative Bioactivation & DNA Adduct Formation
The diagram below illustrates the divergent pathways for a generic bromo-heterocycle. The "Danger Zone" involves CYP450-mediated oxidation leading to reactive epoxides or quinones that covalently bind DNA.
Figure 1: Metabolic fate of bromo-heterocycles. Note that while Glutathione (GSH) is usually detoxifying, in some di-halo compounds, GSH conjugation can form reactive episulfonium ions, paradoxically increasing toxicity.
Part 3: Comparative Assessment Data
The following data summarizes the performance of bromo-substituted compounds versus their chloro-analogs in standard regulatory assays.
Case Study: Halogenated Pyridines and Quinolines
| Compound Class | Test System | Bromo-Analog Result | Chloro-Analog Result | Interpretation |
| 2-Halo-pyridine | Ames (TA100, +S9) | Positive (Revertants > 3x control) | Weak Positive (Revertants ~2x control) | The C-Br bond is more labile, leading to faster formation of reactive metabolites under S9 activation. |
| Halo-acetonitriles | Micronucleus (CHO cells) | Clastogenic (High potency) | Clastogenic (Moderate potency) | Bromo-substitution enhances clastogenicity (chromosomal breaks) compared to chloro-analogs. |
| 3-Halo-furanones | Ames (TA100) | Mutagenic potency: High | Mutagenic potency: High | Both are potent, but Br-substitution often results in higher cytotoxicity, masking mutagenicity at high doses. |
Part 4: Validated Experimental Protocols
To accurately assess bromo-heterocycles, standard protocols must be adapted to account for their high lipophilicity and specific metabolic requirements.
Workflow: The Tiered Genotoxicity Assessment
Do not jump straight to animal studies. Use this self-validating tiered approach.
Figure 2: Strategic workflow for assessing genotoxicity. Bromo-compounds often trigger Tier 1 alerts for alkylation; Tier 2 confirmation is mandatory.
Protocol A: Modified Ames Test for Lipophilic Bromo-Compounds (OECD 471)
Standard aqueous protocols often fail for bromo-heterocycles due to precipitation.
-
Strain Selection: Use TA100 and TA1535 (sensitive to base-pair substitutions caused by alkylation) and TA98 (frameshifts).
-
Solvent System: Dissolve the bromo-compound in DMSO . If precipitation occurs upon addition to the agar overlay, switch to the "Pre-incubation Method" :
-
Incubate bacteria + test compound + S9 mix for 20-30 minutes at 37°C before adding the top agar.
-
Reasoning: This allows metabolic activation to occur before the compound precipitates in the solid agar matrix.
-
-
Metabolic Activation (S9): Use Rat Liver S9 (Aroclor or Phenobarbital induced) at a concentration of 10-30% .
-
Note: Bromo-compounds often require higher S9 concentrations (30%) than standard drugs (10%) to drive the oxidative dehalogenation fully.
-
Protocol B: In Vitro Micronucleus Assay (OECD 487)
Detects clastogenicity (chromosome breakage) common in halogenated compounds.
-
Cell Line: TK6 cells (p53 competent) or CHO cells .
-
Exposure:
-
Short treatment (3-4 h) with and without S9.
-
Long treatment (24 h) without S9.
-
-
Cytokinesis Block: Add Cytochalasin B (Cyt-B) to arrest cells in binucleated stage.
-
Critical Step: Bromo-compounds can be cytotoxic.[1] Ensure the top dose produces 55% ± 5% cytotoxicity (measured by Replication Index) to avoid false positives driven by apoptosis rather than genotoxicity.
-
-
Analysis: Score 2,000 binucleated cells per concentration for the presence of micronuclei.
Part 5: Strategic Recommendations
When designing heterocyclic scaffolds, use this decision matrix:
-
If the Bromo-substituent is on an alkyl chain (e.g., bromo-ethyl):
-
Risk: Extremely High (Direct Alkylator).
-
Action: Replace with Fluoro or Trifluoromethyl (-CF3) immediately. The C-F bond is too strong to alkylate DNA under physiological conditions.
-
-
If the Bromo-substituent is on an aromatic ring (e.g., 3-bromo-quinoline):
-
Risk: Moderate (Metabolic Activation).
-
Action: Perform the Ames Test (Pre-incubation) .
-
Alternative: If positive, switch to Chloro (often reduces metabolic lability) or Cyano (-CN) (isosteric but different metabolic path).
-
-
If the compound is a lead candidate:
-
Do not rely solely on in silico data. The "soft" nature of bromine is difficult to model accurately in all metabolic contexts. Experimental validation via OECD 471 is non-negotiable.
-
References
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Galloway, S. M., et al. (1987). Chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells: evaluations of 108 chemicals. Environmental and Molecular Mutagenesis.[1][2][3][4][5][6][7] [Link]
-
LaVoie, E. J., et al. (1988). Structure-activity studies on the mutagenicity of quinoline derivatives. Mutagenesis.[1][2][3][4][6] (Provides foundational data on halo-quinoline genotoxicity). [Link]
-
Pang, Y. Y., et al. (2014). Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. (Comparison of Cl vs F vs Br toxicity). [Link]
Sources
- 1. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 5. mdpi.com [mdpi.com]
- 6. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: by-products of chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Handling 5-Bromo-2-(pyrrolidin-1-yl)thiazole: A Senior Scientist’s Guide to PPE and Safety
Executive Summary: The "Universal Precaution" Approach
5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 306936-09-2) is a halogenated heterocyclic intermediate frequently used as a scaffold in kinase inhibitor development. While often classified as an Irritant (H315, H319, H335) , its role as a Novel Chemical Entity (NCE) precursor demands a higher safety standard than generic reagents.
The Critical Insight: Standard Safety Data Sheets (SDS) for such intermediates are often based on predictive modeling rather than in vivo toxicology. As a researcher, you must assume this compound possesses unknown toxicity and potential sensitizing properties due to the reactive bromine handle and the biologically active thiazole ring. This guide outlines a "Defense-in-Depth" strategy, prioritizing barrier integrity during the transition from solid to solution phase.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the specific risks associated with the molecular structure.
| Structural Feature | Potential Hazard | Mechanism of Action |
| Bromine Substituent | Skin/Eye Irritation, Alkylating Potential | Halogens on heterocycles can be displaced by nucleophiles (e.g., proteins in skin), potentially leading to sensitization or chemical burns. |
| Thiazole Ring | Biological Activity | Thiazoles are pharmacophores; systemic absorption may trigger unintended biological pathways (e.g., enzyme inhibition). |
| Pyrrolidine Ring | Basic/Irritant | Contributes to the compound's basicity, increasing potential for mucous membrane irritation upon inhalation. |
Core Hazard Statements (Inferred/Analogous):
Personal Protective Equipment (PPE) Specifications
Rationale: The transition from solid powder to organic solution represents the highest risk point. Nitrile gloves are sufficient for the solid, but often fail if the compound is dissolved in halogenated solvents (e.g., Dichloromethane).
PPE Selection Matrix
| Body Area | Primary PPE | Specification | Scientific Rationale |
| Hand (Solid Handling) | Nitrile Gloves | Min. 5 mil (0.12 mm) thickness.[5] Powder-free. | Provides adequate barrier against dry particulates and incidental moisture. |
| Hand (Solution Handling) | Double Gloving / Laminate | Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil) | If dissolved in DCM or Chloroform, standard nitrile degrades in <5 mins. Laminate offers >4 hr breakthrough time. |
| Respiratory | Engineering Control (Primary) | Fume Hood (Face velocity: 80–100 fpm) | PPE (N95/P100) is a last resort. The primary defense against aerosolized thiazoles is proper airflow. |
| Eye/Face | Chemical Goggles | ANSI Z87.1 Impact + Splash rated. | Safety glasses with side shields are insufficient for powders that can drift behind lenses or solutions that can splash. |
| Body | Lab Coat (Tyvek® or Cotton) | Snap closures, tight cuffs. | Tyvek is preferred for scale-up (>10g) to prevent dust accumulation on street clothes. |
Operational Protocol: A Self-Validating System
This workflow is designed to verify safety before exposure occurs.
Phase 1: Pre-Operational Validation
-
Airflow Check: Verify fume hood flow monitor reads between 80-100 fpm. A piece of tissue taped to the sash should be pulled inward firmly.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat.
-
Why? Dry thiazole powders are prone to triboelectric charging. Static can cause the powder to "jump" or aerosolize during transfer, bypassing respiratory protection.
-
Phase 2: Weighing and Transfer
-
Don PPE: Put on nitrile gloves (double layer if moving to solvent immediately), goggles, and lab coat.
-
The "Deep Reach": Place the balance at least 6 inches back from the hood sash.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Cap Immediately: Seal the reaction vessel before removing it from the balance area.
Phase 3: Solubilization (The High-Risk Moment)
Critical Note: If dissolving in Dichloromethane (DCM) or DMF, standard nitrile gloves offer minimal protection against the solvent-solute carrier effect , where the solvent drags the toxicant through the glove material.
-
Glove Check: If using DCM, wear laminate gloves or change outer nitrile gloves immediately upon any splash.
-
Add Solvent: Add solvent slowly down the side of the vessel to minimize aerosol generation.
Phase 4: Decontamination & Disposal
-
Solids: Wipe balance area with a solvent-dampened Kimwipe (acetone or ethanol). Dispose of the wipe as hazardous solid waste.
-
Liquids: All mother liquors and washings must go to the Halogenated Organic Waste stream. Do not mix with aqueous acids.
-
Doffing: Remove outer gloves first, turning them inside out. Wash hands with soap and water immediately, even if no breach was detected.
Visualizing the Safety Workflow
The following diagram illustrates the hierarchy of controls and decision points for handling this compound.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.
Emergency Response Protocols
Accidental Exposure
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes.[2] Soap is essential to remove the lipophilic thiazole.
-
Medical: Seek evaluation if redness persists. Provide the CAS number (306936-09-2) to the physician.
-
-
Eye Contact:
-
Immediate Action: Flush at eyewash station for minimum 15 minutes . Hold eyelids open.
-
Medical: Ophthalmology consult is mandatory for brominated compound exposure due to potential corneal etching.
-
Spill Management
-
Small Spill (<5g):
-
Alert nearby personnel.[6]
-
Cover with wet paper towels (to prevent dust) or absorbent pads (for solutions).
-
Wipe up and place in a sealed bag labeled "Hazardous Debris - Thiazole Intermediate."
-
-
Large Spill (>5g):
-
Evacuate the immediate area.[6]
-
Allow aerosols to settle (15-30 mins) if outside the hood.
-
Don N95/P100 respirator before re-entering for cleanup.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[4][6][7] United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[8] ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives Safety Profile. National Library of Medicine. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.ca [fishersci.ca]
- 3. leap.epa.ie [leap.epa.ie]
- 4. youtube.com [youtube.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
